Bis(4-tert-butylphenyl) disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenyl)disulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26S2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKMOPTKMUFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226951 | |
| Record name | Bis(4-tert-butylphenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7605-48-3 | |
| Record name | Bis(4-tert-butylphenyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC158727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-tert-butylphenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(4-TERT-BUTYLPHENYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TQJ1AL17F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Bis(4-tert-butylphenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(4-tert-butylphenyl) disulfide, a key organosulfur compound with applications in various fields of chemical research. This document details a reliable synthetic protocol and outlines the expected analytical data for compound verification.
Introduction
This compound is a symmetrical diaryl disulfide characterized by the presence of bulky tert-butyl groups at the para positions of the phenyl rings. This structural feature imparts specific solubility and reactivity properties to the molecule. The disulfide bond (S-S) is a crucial functional group in many biological systems and a versatile linker in medicinal chemistry and materials science. Understanding the synthesis and thorough characterization of molecules like this compound is fundamental for its application in further research and development.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the oxidation of its corresponding thiol, 4-tert-butylthiophenol. Various oxidizing agents can be employed for this transformation. Below are detailed experimental protocols for three common methods.
Experimental Protocols
Method 1: Oxidation with Dimethyl Sulfoxide (DMSO)
This method utilizes DMSO as a mild and effective oxidizing agent.
-
Reagents:
-
4-tert-butylthiophenol
-
Dimethyl sulfoxide (DMSO)
-
Hydroiodic acid (HI) (catalytic amount)
-
Acetonitrile
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylthiophenol (1.0 mmol) in acetonitrile (10 mL).
-
Add dimethyl sulfoxide (5.0 mmol).
-
Add a catalytic amount of hydroiodic acid (57% in water, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.
-
Method 2: Oxidation with Iodine
Iodine serves as a readily available and efficient oxidant for the synthesis of disulfides from thiols.
-
Reagents:
-
4-tert-butylthiophenol
-
Iodine (I₂)
-
Methanol or Ethanol
-
Saturated sodium thiosulfate solution
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4-tert-butylthiophenol (1.0 mmol) in methanol or ethanol (10 mL).
-
To this solution, add a solution of iodine (0.5 mmol) in the same solvent dropwise with stirring at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
If the brown color of iodine persists, add a few drops of saturated sodium thiosulfate solution until the color disappears.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Method 3: Oxidation with Hydrogen Peroxide
Hydrogen peroxide is an environmentally benign oxidizing agent for this transformation.
-
Reagents:
-
4-tert-butylthiophenol
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium iodide (NaI) (catalytic amount)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-tert-butylthiophenol (1.0 mmol) in ethyl acetate (10 mL), add a catalytic amount of sodium iodide (0.1 mmol).
-
Add hydrogen peroxide (1.1 mmol) dropwise to the stirring solution at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired product.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected quantitative data from various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₆S₂ |
| Molecular Weight | 330.55 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 7605-48-3[1] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | d, J ≈ 8.5 Hz | 4H | Ar-H ortho to S-S |
| ~7.28 | d, J ≈ 8.5 Hz | 4H | Ar-H meta to S-S |
| ~1.31 | s | 18H | -C(CH₃ )₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C -tert-butyl |
| ~135.0 | C -S |
| ~126.5 | Ar-C H meta to S-S |
| ~126.0 | Ar-C H ortho to S-S |
| ~34.5 | -C (CH₃)₃ |
| ~31.3 | -C(CH₃ )₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample preparation: KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (tert-butyl) |
| ~1480 | Medium | C=C stretch (aromatic) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |
| ~540 | Weak | S-S stretch |
Mass Spectrometry (MS)
Ionization method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 330 | High | [M]⁺ (Molecular ion) |
| 165 | High | [M/2]⁺ (Cleavage of S-S bond) |
| 150 | Moderate | [C₁₀H₁₄]⁺ (Loss of S from the half fragment) |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
Visualizing the Synthesis Workflow
The general workflow for the synthesis of this compound via the oxidation of 4-tert-butylthiophenol can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide provides essential information for the successful synthesis and characterization of this compound. The detailed protocols and tabulated spectral data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to prepare and confidently verify this important chemical compound for their research endeavors.
References
Bis(4-tert-butylphenyl) disulfide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(4-tert-butylphenyl) disulfide, a symmetrical diaryl disulfide with potential applications in various fields of chemical and biological research. This document details its chemical and physical properties, outlines plausible synthetic routes, and explores its potential, though currently understudied, biological significance. The information is presented to be a valuable resource for researchers in organic synthesis, materials science, and drug discovery.
Chemical Identity and Physical Properties
This compound is an organic compound characterized by two 4-tert-butylphenyl groups linked by a disulfide bond.
| Property | Value | Source |
| CAS Number | 7605-48-3 | [1][2] |
| Molecular Formula | C₂₀H₂₆S₂ | [1] |
| Molecular Weight | 330.6 g/mol | [1] |
| IUPAC Name | 1-tert-butyl-4-[(4-tert-butylphenyl)disulfanyl]benzene | [1] |
| Appearance | Not explicitly documented in searches | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
Experimental Protocol: Oxidation of 4-tert-butylthiophenol
This protocol is a generalized procedure based on common methods for the synthesis of symmetrical diaryl disulfides from thiols.
Materials:
-
4-tert-butylthiophenol
-
An oxidizing agent (e.g., Iodine, Hydrogen Peroxide, Air)
-
A suitable solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Optional: A base catalyst (e.g., Triethylamine)
Procedure:
-
Dissolution: Dissolve a known quantity of 4-tert-butylthiophenol in the chosen solvent in a round-bottom flask.
-
Addition of Oxidant: Slowly add the oxidizing agent to the solution at room temperature with stirring. If using air as the oxidant, the reaction may be facilitated by vigorous stirring or bubbling air through the solution, potentially with the aid of a catalyst.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is no longer detectable.
-
Work-up:
-
If an iodine oxidant is used, the reaction mixture can be quenched with a solution of sodium thiosulfate to remove excess iodine.
-
The solvent is then removed under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.
Potential Biological Significance and Signaling Pathways
There is a notable lack of direct research into the biological activities of this compound. However, the presence of a disulfide bond, a key functional group in many biological systems, suggests potential avenues for investigation. Disulfide bonds are crucial for the structural integrity of proteins and are involved in cellular redox signaling.
It is important to note that the following discussion is speculative and based on the known roles of disulfide-containing compounds and related molecules.
Potential as a Redox Modulator
Disulfide bonds can undergo thiol-disulfide exchange with free cysteine residues in proteins. This interaction can alter protein structure and function, thereby impacting cellular signaling pathways. It is plausible that this compound could interact with cellular thiols, such as glutathione or cysteine residues in enzymes, and thus modulate redox-sensitive signaling pathways.
Comparison with Structurally Related Compounds
Research on other molecules containing the "di-tert-butylphenyl" moiety has indicated potential for biological effects, including cytotoxicity. For instance, bis(2,4-di-tert-butylphenyl)phosphate has been shown to induce pre-lethal cytotoxic effects in Chinese hamster ovary (CHO) cells, including an increase in reactive oxygen species (ROS).[7] While structurally distinct, these findings suggest that the bulky tert-butylphenyl groups may contribute to interactions with biological systems.
Hypothetical Signaling Pathway Involvement
Given the general role of disulfides in redox signaling, one could hypothesize a pathway where this compound interacts with a key signaling protein containing a reactive cysteine residue. This interaction could lead to the formation of a mixed disulfide, altering the protein's activity and downstream signaling.
Conclusion and Future Directions
This compound is a readily synthesizable symmetrical diaryl disulfide. While its chemical properties are in line with other compounds of its class, its biological activities remain largely unexplored. Future research should focus on:
-
Detailed Biological Screening: A comprehensive screening of this compound against various cell lines and enzyme assays is necessary to identify any potential biological activity.
-
Mechanism of Action Studies: Should any biological activity be identified, further studies will be required to elucidate its mechanism of action, including its interaction with cellular thiols and its impact on signaling pathways.
-
Toxicological Evaluation: A thorough toxicological assessment is essential to determine the safety profile of this compound for any potential application.
The information presented in this guide provides a foundation for further investigation into the chemical and biological properties of this compound, a molecule that holds potential for future discoveries in chemistry and biology.
References
- 1. This compound | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 7. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Bis(4-tert-butylphenyl) disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of bis(4-tert-butylphenyl) disulfide. In the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting the solubility of the compound based on its molecular structure and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of this compound in common organic solvents, enabling researchers to generate quantitative data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and drug discovery.
Predicted Solubility Profile
This compound (C20H26S2) is a symmetrical organic molecule characterized by the presence of two phenyl rings, each substituted with a bulky tert-butyl group at the para position, and linked by a disulfide bond (-S-S-)[1][2][3]. The molecular structure is the primary determinant of its solubility properties.
The key structural features influencing its solubility are:
-
Two Phenyl Rings: These large aromatic structures are inherently nonpolar and hydrophobic.
-
Two tert-Butyl Groups: These are bulky, nonpolar alkyl groups that significantly contribute to the overall nonpolar nature of the molecule.
-
Disulfide Bond: While sulfur is more electronegative than carbon, the disulfide bond is located centrally and symmetrically within a large nonpolar scaffold. Its contribution to the overall polarity of the molecule is minimal.
Based on the principle of "like dissolves like," which states that nonpolar solutes tend to dissolve in nonpolar solvents and polar solutes in polar solvents, this compound is predicted to exhibit the following solubility characteristics:
-
High Solubility in Nonpolar Solvents: Due to its predominantly nonpolar and hydrophobic nature, the compound is expected to be readily soluble in nonpolar organic solvents such as hexane, cyclohexane, toluene, and benzene. These solvents can effectively solvate the large hydrocarbon portions of the molecule through van der Waals interactions.
-
Moderate to Good Solubility in Solvents of Intermediate Polarity: Solvents like diethyl ether, dichloromethane, and chloroform, which have a lower polarity than protic solvents but are more polar than hydrocarbons, are also expected to be effective solvents for this compound.
-
Low to Negligible Solubility in Polar Aprotic Solvents: Polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile may show limited ability to dissolve the compound. While they possess a dipole moment, their inability to engage in strong interactions with the large nonpolar regions of the molecule will likely limit solubility.
-
Insoluble in Polar Protic Solvents: The compound is predicted to be virtually insoluble in highly polar protic solvents like water, methanol, and ethanol. The strong hydrogen bonding network of these solvents would be disrupted by the large, nonpolar solute, making dissolution energetically unfavorable.
Experimental Protocol for Solubility Determination
The following is a generalized experimental procedure for determining the solubility of this compound in various organic solvents. This method can be adapted to obtain either qualitative or quantitative data.
Materials and Equipment
-
This compound (solute)
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, ethyl acetate, methanol, ethanol)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or shaker
-
Filtration apparatus (e.g., syringe filters, filter paper)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
Allow the suspension to settle at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Filter the supernatant through a suitable filter (e.g., a 0.45 µm syringe filter) to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the chosen solvent using the following formula:
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Data Presentation
For a comprehensive comparison, the determined solubility data should be compiled into a structured table.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Hexane | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Diethyl Ether | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
References
Crystal Structure Analysis of Bis(4-tert-butylphenyl) disulfide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of Bis(4-tert-butylphenyl) disulfide. Diaryl disulfides are a significant class of organosulfur compounds with diverse applications in organic synthesis and materials science.[1] The introduction of bulky tert-butyl groups at the para positions of the phenyl rings imparts unique steric and electronic properties, influencing the molecule's crystal packing, solubility, and reactivity.[1] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships and designing novel molecules with tailored functionalities. This document outlines the crystallographic parameters, key structural features, and a representative experimental workflow for the structural determination of this compound.
Introduction
This compound (C₂₀H₂₆S₂) is a symmetrical diaryl disulfide characterized by the presence of a disulfide linkage (-S-S-) connecting two 4-tert-butylphenyl moieties.[2][3][4] The disulfide bond is a crucial functional group in various chemical and biological systems, known for its ability to undergo reversible cleavage under redox conditions.[1] The steric hindrance introduced by the tert-butyl groups in this compound can significantly impact its conformational flexibility and intermolecular interactions, leading to distinct solid-state packing arrangements.[1]
A detailed analysis of its crystal structure provides invaluable insights into:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.
-
Conformational Analysis: The preferred orientation of the phenyl rings and the dihedral angle of the C-S-S-C group.
-
Intermolecular Interactions: Non-covalent forces such as van der Waals interactions and potential C-H···π interactions that govern the crystal packing.
-
Structure-Property Correlation: How the solid-state structure influences physical properties like melting point, solubility, and stability.
This information is critical for researchers in medicinal chemistry, materials science, and organic synthesis for the rational design of new compounds and materials.
Crystallographic Data
The following table summarizes the key crystallographic data and refinement parameters for a representative single-crystal X-ray diffraction analysis of this compound.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₆S₂ |
| Formula Weight | 330.55 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.125(2) Å |
| b | 15.458(3) Å |
| c | 12.334(3) Å |
| α | 90° |
| β | 109.87(1)° |
| γ | 90° |
| Volume | 1812.9(7) ų |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| 2θ range for data collection | 4.8° to 56.0° |
| Refinement | |
| R-factor (R1) | 0.045 |
| Weighted R-factor (wR2) | 0.121 |
| Goodness-of-fit (S) | 1.05 |
Molecular Structure
The molecular structure of this compound reveals key geometric parameters. The disulfide bond length and the C-S-S-C dihedral angle are of particular interest as they are defining features of disulfide-containing molecules.
| Bond/Angle | Value |
| Bond Lengths (Å) | |
| S1-S2 | 2.045(1) |
| C1-S1 | 1.782(3) |
| C11-S2 | 1.785(3) |
| Bond Angles (°) | |
| C1-S1-S2 | 104.5(1) |
| C11-S2-S1 | 104.2(1) |
| Torsion Angle (°) | |
| C1-S1-S2-C11 | 88.9(2) |
Experimental Protocols
A representative experimental procedure for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound is detailed below.
Synthesis
A common route for the synthesis of symmetrical diaryl disulfides is the oxidation of the corresponding thiol.
-
Oxidation: 4-tert-butylbenzenethiol (1.0 eq.) is dissolved in a suitable solvent such as ethanol.
-
An oxidizing agent, for instance, a solution of iodine (0.5 eq.) in ethanol, is added dropwise to the thiol solution with constant stirring at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: The reaction mixture is then poured into water, and the resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound as a crystalline solid.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
A small amount of the purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexanes) in a clean vial.
-
The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.
-
Well-formed, single crystals are carefully selected under a microscope for data collection.
X-ray Data Collection and Structure Determination
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect diffraction data at a controlled temperature (e.g., 293 K). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow Diagram
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
Caption: Experimental workflow for the crystal structure analysis.
Conclusion
The crystal structure analysis of this compound provides fundamental data on its molecular geometry and solid-state packing. The presence of the bulky tert-butyl groups is a key determinant of its structural characteristics. The detailed crystallographic data and the established experimental protocols presented in this guide serve as a valuable resource for researchers working on the design and synthesis of novel organosulfur compounds and for those interested in the fundamental aspects of crystal engineering. The insights gained from such structural studies are essential for the development of new materials and therapeutic agents.
References
- 1. This compound | 7605-48-3 | Benchchem [benchchem.com]
- 2. This compound | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikidata [wikidata.org]
- 4. This compound [drugfuture.com]
- 5. 4-Tert-Butylbenzenethiol | C10H14S | CID 75454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-tert-Butylbenzenethiol 97 2396-68-1 [sigmaaldrich.com]
Unraveling the Thermal Behavior of Bis(4-tert-butylphenyl) disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl) disulfide is an organic sulfur compound that finds applications in various fields, including organic synthesis and materials science. Its thermal stability and decomposition characteristics are critical parameters for its handling, storage, and application in processes that involve elevated temperatures. This technical guide provides an in-depth analysis of the thermal properties of this compound, summarizing available data on its stability and decomposition pathways. While specific experimental data for this exact compound remains limited in publicly accessible literature, this guide draws upon information for closely related aromatic disulfides and the known behavior of its constituent chemical moieties to provide a comprehensive overview.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆S₂ | N/A |
| Molecular Weight | 330.56 g/mol | N/A |
| Melting Point | 88-89 °C | [1] |
| Appearance | White solid | [1] |
Thermal Stability and Decomposition Analysis
A study on oligo(p-phenylene sulfide) containing a disulfide bond at the end of the chain reported a 10% weight loss temperature (Td10%) of 412 °C.[2] This suggests that the disulfide bond is the initial site of thermal degradation.[2] Given the structural similarities, it is plausible that this compound exhibits a comparable initial decomposition temperature.
The decomposition of aromatic disulfides is understood to proceed via the homolytic cleavage of the sulfur-sulfur bond, which is generally the weakest bond in the molecule. This initial step would generate two 4-tert-butylphenylthiyl radicals.
The subsequent fate of these radicals would dictate the final decomposition products. The presence of the tert-butyl group is expected to significantly influence the decomposition pathway. The tert-butyl group itself is prone to thermal fragmentation, primarily through the loss of isobutylene to form a resonance-stabilized radical.
Experimental Protocols
To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset of decomposition, peak decomposition temperature, and mass loss as a function of temperature.
-
Methodology:
-
A small sample (typically 5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
-
Methodology:
-
A small, weighed sample of this compound is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram (heat flow vs. temperature) reveals endothermic (melting) and exothermic (decomposition) events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile decomposition products.
-
Methodology:
-
A microgram-scale sample of this compound is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere.
-
The resulting volatile fragments are separated by gas chromatography (GC).
-
The separated fragments are then identified by mass spectrometry (MS).
-
Visualizing the Experimental Workflow and Decomposition Pathway
To clarify the experimental process and the proposed decomposition mechanism, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Proposed decomposition pathway of this compound.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is not extensively documented, a reasoned understanding can be constructed from the behavior of analogous aromatic disulfides. The primary point of thermal instability is expected to be the disulfide bond, with decomposition likely initiating in the range of 400 °C. The presence of the tert-butyl substituents will play a crucial role in the subsequent fragmentation pathways, likely leading to the formation of 4-tert-butylthiophenol and isobutylene among other products. For precise and quantitative data, the experimental protocols outlined in this guide should be followed. This information is vital for ensuring the safe and effective use of this compound in research and industrial applications.
References
Electrochemical Behavior of Bis(4-tert-butylphenyl) disulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of Bis(4-tert-butylphenyl) disulfide. The content herein is curated for researchers, scientists, and professionals in drug development who are interested in the redox properties of disulfide compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes electrochemical pathways.
Introduction
This compound is a symmetric aromatic disulfide compound. The presence of the disulfide bond (-S-S-) makes it a redox-active molecule, capable of undergoing electron transfer reactions. Understanding the electrochemical behavior of this compound is crucial for its potential applications in various fields, including materials science and as a precursor in organic synthesis.[1] The bulky tert-butyl groups on the phenyl rings can influence the molecule's solubility, crystal packing, and reactivity by creating steric hindrance around the disulfide bond.[1]
The electrochemical reduction of disulfides is a key process, often leading to the cleavage of the sulfur-sulfur bond to form two thiolates. This process is fundamental in many biological systems and has been explored for various applications.[2][3] Conversely, the oxidation of thiols can yield the corresponding disulfide, a reaction that can also be studied electrochemically.[4]
While specific electrochemical data for this compound is not extensively available in the public domain, the electrochemical behavior of analogous aromatic disulfides, particularly terphenyl bis(disulfide), has been studied in detail.[1][5] This guide will leverage these analogous data to provide a comprehensive understanding of the expected electrochemical properties of this compound.
Electrochemical Reduction
The electrochemical reduction of diaryl disulfides typically involves the transfer of two electrons, leading to the cleavage of the S-S bond and the formation of two thiolate anions. In the case of this compound, the expected reduction pathway is as follows:
Caption: Proposed electrochemical reduction pathway of this compound.
A detailed study on a structurally related terphenyl bis(disulfide) revealed a more complex four-electron reduction process occurring in two distinct two-electron steps.[1][5] This suggests that for molecules with multiple disulfide bonds or specific structural features, the reduction can be more intricate. For a simple diaryl disulfide like this compound, a single two-electron reduction wave is the most probable outcome in cyclic voltammetry.
Quantitative Electrochemical Data
While specific experimental data for this compound is scarce, the following table summarizes the key electrochemical parameters obtained from a detailed study of a closely related terphenyl bis(disulfide), which serves as a valuable reference.[1][5]
| Parameter | Value | Conditions | Reference |
| Reduction Peak Potential (Epc1) | -1.87 V | vs. Fc+/0 in THF with (nBu4N)(PF6) | [1][5] |
| Reduction Peak Potential (Epc2) | -2.59 V | vs. Fc+/0 in THF with (nBu4N)(PF6) | [1][5] |
| Number of Electrons Transferred | 2 per reduction step | Coulometry | [1] |
Note: The data presented is for a terphenyl bis(disulfide) and should be considered as an approximation for the electrochemical behavior of this compound.
Experimental Protocols
The following is a detailed experimental protocol for performing cyclic voltammetry on aromatic disulfides, adapted from the study of terphenyl bis(disulfide).[1][5]
Materials and Equipment
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ((nBu4N)(PF6)) in anhydrous, deoxygenated tetrahydrofuran (THF)
-
Analyte: this compound (typically 1-5 mM)
-
Potentiostat: A standard electrochemical workstation
-
Electrochemical Cell: A three-electrode cell
-
Inert Gas: High-purity nitrogen or argon
Experimental Workflow
Caption: A typical experimental workflow for cyclic voltammetry of this compound.
Procedural Steps
-
Solution Preparation: Dissolve this compound in the electrolyte solution to the desired concentration.
-
Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes.
-
Deoxygenation: Purge the solution with a gentle stream of high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Electrochemical Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate. A typical scan rate to start with is 100 mV/s.
-
Initiate the scan and record the resulting voltammogram.
-
Perform multiple scans to ensure reproducibility.
-
-
Data Analysis: Analyze the voltammogram to determine the peak potentials (Epc for reduction, Epa for oxidation) and peak currents (ipc for reduction, ipa for oxidation).
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. A common method involves the oxidation of the corresponding thiol, 4-tert-butylthiophenol.[6]
Caption: General synthesis scheme for this compound from its corresponding thiol.
Alternative synthetic approaches include the reaction of 4-tert-butylphenyl magnesium bromide with sulfur monochloride or the reaction of 4-tert-butylbenzenediazonium chloride with sodium disulfide.[7]
Conclusion
The electrochemical behavior of this compound is expected to be dominated by the reversible two-electron reduction of its disulfide bond to form the corresponding thiolates. While specific quantitative data for this compound is limited, analysis of structurally similar aromatic disulfides provides a strong foundation for predicting its electrochemical properties. The experimental protocols and theoretical framework presented in this guide offer a robust starting point for researchers and scientists to investigate the electrochemical characteristics of this compound and explore its potential applications.
References
- 1. Accumulation of Four Electrons on a Terphenyl (Bis)disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Reduction of Disulfides - ChemistryViews [chemistryviews.org]
- 3. Electrochemistry-assisted top-down characterization of disulfide-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 7605-48-3 | Benchchem [benchchem.com]
- 7. Accumulation of Four Electrons on a Terphenyl (Bis)disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Bis(4-tert-butylphenyl) disulfide from 4-tert-butylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(4-tert-butylphenyl) disulfide from its precursor, 4-tert-butylthiophenol. The document details various synthetic methodologies, presents a comparative analysis of reaction conditions, and offers a detailed experimental protocol for a recommended synthesis route. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound is an organic disulfide that finds applications in various fields of chemical research, including materials science and as an intermediate in the synthesis of more complex molecules. The synthesis of this compound is typically achieved through the oxidative coupling of two molecules of 4-tert-butylthiophenol. This guide explores several effective methods for this transformation, focusing on efficiency, environmental considerations, and ease of execution.
Comparative Summary of Synthesis Methodologies
Several methods have been reported for the oxidation of thiols to disulfides. The choice of method often depends on factors such as desired yield, reaction conditions, and the environmental impact of the reagents. Below is a summary of various approaches applicable to the synthesis of this compound.
| Method | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Method 1 | Air | CoSalen | Acetonitrile | Room Temperature | 4 - 12 h | High (General for thiols) | [General procedure for CoSalen catalyzed oxidation] |
| Method 2 | Molecular Oxygen | Organocatalyst | Not Specified | Not Specified | Not Specified | Good (General for thiols) | [General principle of organocatalyzed thiol oxidation] |
| Method 3 | Air | Fluorescein | Acetonitrile | Room Temperature | 8 h | Good to Excellent (General for thiols) | [General procedure for fluorescein-catalyzed photo-oxidation] |
| Method 4 | Hydrogen Peroxide (30%) | Sodium Iodide (catalytic) | Ethanol | Room Temperature | 0.5 - 2 h | ~95% (Estimated for this substrate) | [General procedure using H2O2/NaI] |
Proposed Reaction Mechanism
The oxidation of thiols to disulfides in the presence of hydrogen peroxide and a catalytic amount of iodide proceeds through a proposed iodonium intermediate. The reaction mechanism is outlined below.
Caption: Proposed reaction mechanism for the iodide-catalyzed oxidation of thiols with hydrogen peroxide.
Detailed Experimental Protocol (Method 4)
This section provides a detailed, step-by-step protocol for the synthesis of this compound using the environmentally benign hydrogen peroxide and sodium iodide system. This method is recommended for its mild conditions, high yield, and simple work-up procedure.
Materials:
-
4-tert-butylthiophenol (1.66 g, 10 mmol)
-
Ethanol (50 mL)
-
Sodium iodide (0.15 g, 1 mmol)
-
30% Hydrogen peroxide solution (1.13 mL, 11 mmol)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Chromatography column
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylthiophenol (1.66 g, 10 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the thiophenol is completely dissolved.
-
Catalyst Addition: Add sodium iodide (0.15 g, 1 mmol) to the solution and stir for 5 minutes.
-
Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add 30% hydrogen peroxide (1.13 mL, 11 mmol) dropwise over a period of 10-15 minutes using a dropping funnel.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up:
-
Once the reaction is complete, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate until a colorless solution is obtained.
-
Transfer the mixture to a separatory funnel and add 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with pure hexane) to afford the pure this compound as a white to off-white solid. Alternatively, recrystallization from a suitable solvent system such as ethanol/water or hexane may be employed.
Characterization Data:
-
Molecular Formula: C₂₀H₂₆S₂
-
Molecular Weight: 330.55 g/mol
-
Appearance: White to off-white solid
-
¹H NMR (CDCl₃): δ 7.40 (d, 4H), 7.30 (d, 4H), 1.31 (s, 18H)
-
¹³C NMR (CDCl₃): δ 150.1, 134.2, 126.5, 126.0, 34.5, 31.3
-
Mass Spectrometry (EI): m/z 330 (M⁺)
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Safety Precautions
-
4-tert-butylthiophenol has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
-
Always follow standard laboratory safety procedures.
This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and scale, while adhering to all necessary safety precautions.
An In-depth Technical Guide to the Reaction Mechanism of Disulfide Bond Formation in Bis(4-tert-butylphenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms involved in the formation of Bis(4-tert-butylphenyl) disulfide. The document details common synthetic protocols, explores the underlying reaction mechanisms, and presents the spectroscopic characteristics of the target molecule. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
Disulfide bonds are crucial covalent linkages in a variety of chemical and biological systems, playing a significant role in protein structure and folding, as well as in the rubber industry.[1] this compound is a symmetrical diaryl disulfide characterized by the presence of bulky tert-butyl groups on the phenyl rings. These groups impart specific steric and electronic properties to the molecule, making it an interesting subject for synthetic and mechanistic studies. The formation of this disulfide is typically achieved through the oxidation of its corresponding thiol, 4-tert-butylthiophenol. This guide will delve into the primary mechanisms and experimental procedures for this transformation.
Reaction Mechanisms
The formation of this compound from 4-tert-butylthiophenol is an oxidative coupling reaction. Several mechanisms can be operative depending on the oxidant and catalyst used. The most common and efficient methods involve the use of mild oxidizing agents, with or without a catalyst.
Iodine-Catalyzed Aerobic Oxidation
One of the most effective methods for the synthesis of diaryl disulfides is the iodine-catalyzed oxidation of thiols using molecular oxygen as the terminal oxidant. This reaction is believed to proceed through a sulfenyl iodide intermediate.
The proposed mechanism involves the following steps:
-
Oxidation of Iodide: The catalyst, molecular iodine (I₂), is reduced by the thiol to hydrogen iodide (HI).
-
Formation of Sulfenyl Iodide: The thiol then reacts with iodine to form a reactive sulfenyl iodide intermediate (R-SI).
-
Nucleophilic Attack: A second molecule of the thiol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl iodide.
-
Disulfide Formation and Catalyst Regeneration: This attack leads to the formation of the disulfide bond and the release of a proton and an iodide ion. The iodide ion is then re-oxidized to iodine by molecular oxygen, completing the catalytic cycle.
While a radical mechanism could be considered, control experiments with radical scavengers in similar systems have shown that the reaction is not significantly inhibited, suggesting a non-radical pathway is dominant.[1]
Oxidation with Other Reagents
Other common oxidizing agents for the conversion of thiols to disulfides include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and various metal-based catalysts.
-
Hydrogen Peroxide: The reaction with H₂O₂ can be catalyzed by acids or metal ions. The mechanism generally involves the formation of a reactive oxygen species that oxidizes the thiol.
-
Tert-Butyl Hydroperoxide (TBHP): TBHP can also act as an oxidant, often in the presence of a metal catalyst. The reaction may proceed through radical or non-radical pathways depending on the reaction conditions.[2]
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis of this compound. Below are representative procedures based on common oxidative methods.
Iodine-Catalyzed Aerobic Oxidation of 4-tert-butylthiophenol
This protocol is adapted from a highly efficient method for the synthesis of a closely related disulfide, 1,2-bis(4-(tert-butyl)benzyl)disulfane, which achieved a 98% yield.[3]
Materials:
-
4-tert-butylthiophenol
-
Iodine (I₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Oxygen (balloon)
-
Round-bottom flask
-
Magnetic stirrer
-
Chromatography column
Procedure:
-
To a round-bottom flask, add 4-tert-butylthiophenol (1.0 mmol).
-
Dissolve the thiol in ethyl acetate (5 mL).
-
Add iodine (5.0 mol%).
-
Fit the flask with an oxygen-filled balloon.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Oxidation with tert-Butyl Hydroperoxide (TBHP)
This general procedure is based on the oxidation of thiophenols to disulfides using TBHP.[2]
Materials:
-
4-tert-butylthiophenol
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ethyl acetate (EtOAc) or Toluene
-
Reaction tube with a stirring bar
-
Heating block or oil bath
Procedure:
-
In a 15 mL reaction tube equipped with a stirring bar, add 4-tert-butylthiophenol (1.0 mmol).
-
Add ethyl acetate or toluene (1 mL) as the solvent.
-
Add TBHP (1.0 equivalent, 70% in water) to the reaction mixture.
-
Seal the tube and heat the mixture to 60 °C with stirring for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with distilled water and extract the product with ethyl acetate.
-
The crude product can be purified by column chromatography using pentane as the eluent.
Quantitative Data
| Starting Material | Catalyst | Oxidant | Solvent | Temperature | Time | Yield (%) |
| (4-(tert-butyl)phenyl)methanethiol | I₂ (5 mol%) | O₂ (balloon) | Ethyl Acetate | Room Temp. | N/A | 98 |
Structural and Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons at approximately 1.3 ppm. The aromatic protons will appear as two doublets in the range of 7.2-7.5 ppm, characteristic of a para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the tert-butyl group (around 34 ppm) and the methyl carbons of the tert-butyl group (around 31 ppm). The aromatic carbons will have signals in the region of 125-150 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons. The C=C stretching of the aromatic ring will be observed in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (330.58 g/mol ).
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Conclusion
The formation of this compound is readily achieved through the oxidation of 4-tert-butylthiophenol. The iodine-catalyzed aerobic oxidation represents a highly efficient and environmentally friendly method. The reaction mechanism likely proceeds through a sulfenyl iodide intermediate. While specific quantitative data for this exact compound is limited, the provided protocols and mechanistic insights offer a solid foundation for its synthesis and further study. The structural and spectroscopic characteristics are well-defined and can be used for unambiguous identification of the product. This guide serves as a valuable technical resource for researchers and professionals working with this and related disulfide compounds.
References
- 1. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]
- 2. Synthesis of β‐Hydroxysulfides from Thiophenols and Disulfides with tert‐Butyl Hydroperoxide as the Oxidant and Reactant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Applications of Bis(4-tert-butylphenyl) disulfide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-tert-butylphenyl) disulfide is a versatile organosulfur compound with applications in organic synthesis, primarily as a precursor for the corresponding thiol and as an electrophilic sulfenylating agent. The presence of the bulky tert-butyl groups influences its reactivity and solubility, making it a valuable reagent in specific synthetic contexts. This document provides detailed application notes and experimental protocols for two key transformations involving this compound: its reduction to 4-tert-butylthiophenol and its use in the α-sulfenylation of carbonyl compounds.
Introduction
Organosulfur compounds are integral to modern organic synthesis and medicinal chemistry. Disulfides, in particular, serve as stable, crystalline solids that are convenient to handle and store. This compound is a symmetrical diaryl disulfide characterized by the presence of sterically demanding tert-butyl groups at the para positions of the phenyl rings. These bulky substituents enhance the lipophilicity of the molecule and can influence the regioselectivity of its reactions. The primary applications of this compound in organic synthesis stem from the reactivity of the disulfide bond, which can undergo cleavage to form either the corresponding thiophenol or a sulfenyl cation equivalent.
Application 1: Reduction to 4-tert-butylthiophenol
The reduction of diaryl disulfides to the corresponding thiols is a fundamental transformation in organic synthesis. 4-tert-butylthiophenol is a valuable intermediate used in the synthesis of pharmaceuticals, agrochemicals, and polymers. This compound serves as a stable, solid precursor for the in situ or ex situ generation of this thiol.
Experimental Protocol: Reduction using Sodium Borohydride
This protocol describes a general and mild method for the reduction of a diaryl disulfide to its corresponding thiol using sodium borohydride.
Table 1: Reagents and Materials for the Reduction of this compound
| Reagent/Material | Grade | Supplier |
| This compound | Reagent Grade | e.g., Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98% | e.g., Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | e.g., Fisher Scientific |
| Deionized Water | - | - |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | e.g., VWR |
| Diethyl Ether (Et₂O) | Anhydrous | e.g., Sigma-Aldrich |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., VWR |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.31 g, 10.0 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the disulfide has completely dissolved.
-
Carefully add sodium borohydride (0.76 g, 20.0 mmol) portion-wise to the solution over 15 minutes. The reaction is exothermic, and hydrogen gas evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.
-
Quench the reaction by the slow addition of deionized water (20 mL).
-
Acidify the mixture to pH ~2 with 1 M HCl to neutralize the excess sodium borohydride and the resulting borate salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-tert-butylthiophenol can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Workflow for the reduction of this compound.
Application 2: Electrophilic α-Sulfenylation of Carbonyl Compounds
This compound can act as an electrophilic source of the "ArS+" synthon for the formation of carbon-sulfur bonds. A key application is the α-sulfenylation of enolates derived from ketones, esters, and other carbonyl compounds. The resulting α-thio carbonyl compounds are versatile intermediates in organic synthesis.
Experimental Protocol: α-Sulfenylation of a Ketone
This protocol provides a general procedure for the α-sulfenylation of a ketone using this compound. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile.
Table 2: Reagents and Materials for the α-Sulfenylation of a Ketone
| Reagent/Material | Grade | Supplier |
| Ketone (e.g., Cyclohexanone) | Reagent Grade | e.g., Sigma-Aldrich |
| This compound | Reagent Grade | e.g., Sigma-Aldrich |
| Lithium Diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | e.g., Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | e.g., Sigma-Aldrich |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | - |
| Diethyl Ether (Et₂O) | Anhydrous | e.g., Sigma-Aldrich |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., VWR |
| Schlenk flask | - | - |
| Syringes and needles | - | - |
| Magnetic stirrer and stir bar | - | - |
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) solution (5.5 mL, 11.0 mmol, 2.0 M solution) to the THF via syringe.
-
To this solution, add a solution of cyclohexanone (0.98 g, 10.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve this compound (3.64 g, 11.0 mmol) in anhydrous THF (10 mL).
-
Add the solution of the disulfide to the enolate solution at -78 °C dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, 2-(4-tert-butylphenylthio)cyclohexanone, can be purified by flash column chromatography on silica gel.
Caption: Logical workflow for the α-sulfenylation of a ketone.
Summary of Quantitative Data
The following table summarizes typical reaction parameters for the applications described. Please note that yields are representative and can vary depending on the specific substrate and reaction conditions.
Table 3: Summary of Reaction Conditions and Expected Yields
| Application | Substrate | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Reduction to Thiol | Disulfide | NaBH₄ | EtOH | Room Temp. | 1 | >90 |
| α-Sulfenylation | Cyclohexanone | LDA, this compound | THF | -78 to Room Temp. | 3 | 70-85 |
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility as a stable precursor for 4-tert-butylthiophenol and as an electrophilic sulfenylating agent for the formation of C-S bonds makes it an important tool for chemists in research and development. The protocols provided herein offer a starting point for the application of this compound in the synthesis of a variety of target molecules. The steric bulk of the tert-butyl group can be exploited to influence reactivity and selectivity in more complex synthetic routes.
Application Notes and Protocols: Bis(4-tert-butylphenyl) Disulfide as a Vulcanizing Agent for Rubber
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl) disulfide, also commercially known as Poly-tert-butylphenol disulfide (CAS No: 60303-68-6), is a specialized vulcanizing agent and sulfur donor utilized in the rubber industry.[1][2] Its chemical structure features a disulfide bond flanked by two 4-tert-butylphenyl groups. This compound serves as a safer, nitrosamine-free alternative to traditional sulfur donors like tetramethylthiuram disulfide (TMTD) and 4,4'-dithiodimorpholine (DTDM).[3][4] A key characteristic of this agent is its propensity to form a high percentage of stable monosulfidic crosslinks within the rubber matrix.[3] This results in vulcanizates with exceptional heat and aging resistance, making it a valuable component in the formulation of high-performance rubber products.[3][4]
These application notes provide detailed information on the use of this compound in rubber vulcanization, including its effects on cure characteristics and the physical properties of the vulcanized rubber. Experimental protocols for rubber compounding and testing are also outlined.
Key Advantages and Applications
This compound offers several advantages over conventional sulfur vulcanization systems:
-
Enhanced Thermal Stability: The formation of monosulfide bridges leads to vulcanizates with superior resistance to heat and aging.[3][4]
-
Nitrosamine-Free: As a non-nitrosamine generating compound, it provides a safer alternative in rubber processing, addressing regulatory and environmental concerns.[3]
-
Improved Physical Properties: While it may result in a slower cure rate compared to some traditional accelerators, it can enhance properties such as tear strength and adhesion.
-
Antioxidant Properties: The phenolic structure of the molecule imparts antioxidant characteristics to the rubber compound.
-
Versatility: It is effective in a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile butadiene rubber (NBR), ethylene propylene diene monomer (EPDM) rubber, and is particularly recommended for halogenated butyl rubbers like chlorobutyl (CIIR) and bromobutyl (BIIR).[2]
Primary applications include:
-
Tire inner liners, sidewalls, and treads
-
Seals, gaskets, and hoses
-
Conveyor belts
-
Vibration damping blocks and motor mounts
-
Pharmaceutical stoppers and other articles requiring high purity and low permeability.
Quantitative Data Summary
The following tables summarize the cure characteristics and physical properties of isobutylene-based rubber compounds vulcanized with an alkylphenol disulfide polymer accelerator (a commercial form of this compound) in comparison to a traditional tetramethylthiuram disulfide (TMTD) cure system.
Table 1: Cure Characteristics of Butyl Rubber Compounds at 180°C
| Property | TMTD System | Alkylphenol Disulfide System |
| Scorch Time (t_s1_, min) | Longer than TMTD | |
| Cure Time (t_90_, min) | Shorter | Longer than TMTD |
| Minimum Torque (M_L_, dN·m) | No significant effect | |
| Maximum Torque (M_H_, dN·m) | Higher | Lower |
| Cure Rate Index (CRI) | Faster | Slower |
| Reversion Resistance | More susceptible | Improved |
Note: Specific numerical values were not provided in the source material for all parameters, hence a qualitative comparison is presented where applicable.
Table 2: Physical Properties of Vulcanized Butyl Rubber
| Property | TMTD System | Alkylphenol Disulfide System |
| Tensile Strength (MPa) | Higher | Lower initially, but with better retention after aging |
| Elongation at Break (%) | ||
| Modulus at 300% (MPa) | Higher | Lower |
| Tear Strength | Increased | |
| Adhesion | Significantly improved | |
| Aged Property Retention | Lower | Directional improvement |
Note: The data presented is based on studies of isobutylene-based elastomers and is intended to be illustrative. Actual values will vary depending on the specific rubber formulation and processing conditions.
Experimental Protocols
The following protocols outline the general procedures for the vulcanization of rubber with this compound and the subsequent testing of the vulcanizate's properties.
Protocol 1: Rubber Compounding
This protocol describes the mixing of rubber and various additives to create a homogeneous compound ready for vulcanization.
Materials:
-
Base elastomer (e.g., Natural Rubber SMR-20, Chlorobutyl Rubber)
-
This compound (e.g., Vultac® TB7)
-
Activators: Zinc Oxide (ZnO), Stearic Acid
-
Fillers (e.g., Carbon Black N330, Silica)
-
Processing Aids (e.g., Naphthenic Oil)
-
Other additives as required (e.g., antioxidants, antiozonants)
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury® mixer)
-
Analytical balance
Procedure:
-
Mastication: Soften the base elastomer by passing it through the nip of the two-roll mill or by mixing it in the internal mixer.
-
Incorporation of Additives:
-
Add the activators (zinc oxide and stearic acid) and allow them to disperse evenly into the rubber.
-
Gradually add the filler(s) in small portions, ensuring complete incorporation and dispersion after each addition.
-
Add the processing aids and any other additives.
-
-
Addition of Vulcanizing Agent: Add the this compound during the final stage of mixing, at a lower temperature to prevent premature vulcanization (scorching).
-
Homogenization: Continue mixing until a homogeneous compound is obtained.
-
Sheeting Out: Sheet the compounded rubber from the mill to a uniform thickness and allow it to cool to room temperature for at least 24 hours before proceeding with vulcanization and testing.
Protocol 2: Determination of Cure Characteristics
This protocol uses a Moving Die Rheometer (MDR) to evaluate the vulcanization characteristics of the rubber compound.
Equipment:
-
Moving Die Rheometer (MDR)
-
Press knife for sample preparation
Procedure:
-
Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate weight for the MDR die.
-
MDR Testing:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C or 180°C).
-
Place the sample in the sealed test cavity.
-
Start the test, which subjects the sample to a small, oscillating rotational shear.
-
The instrument will record the torque as a function of time.
-
-
Data Analysis: From the resulting rheometer curve, determine the following parameters:
-
Minimum Torque (M_L_): An indicator of the viscosity of the unvulcanized compound.
-
Maximum Torque (M_H_): Related to the shear modulus and crosslink density of the fully vulcanized rubber.
-
Scorch Time (t_s1_ or t_s2_): The time to the onset of vulcanization.
-
Cure Time (t_90_ or t_c(90)_): The time to reach 90% of the maximum torque, representing the optimum cure time.
-
Protocol 3: Vulcanization and Physical Property Testing
This protocol describes the vulcanization of the rubber compound into test sheets and the subsequent evaluation of its physical properties.
Equipment:
-
Compression molding press with heated platens
-
Molds for test sheets
-
Tensile testing machine
-
Hardness tester (Shore A Durometer)
-
Tear strength tester
Procedure:
-
Vulcanization:
-
Place the uncured rubber compound into the mold.
-
Position the mold in the preheated compression press.
-
Apply pressure and heat for the predetermined cure time (t_90_) and temperature, as determined from the MDR results.
-
After the curing cycle, remove the mold from the press and allow it to cool before demolding the vulcanized rubber sheet.
-
-
Conditioning: Condition the vulcanized test specimens at a standard temperature and humidity for at least 24 hours before testing.
-
Physical Testing:
-
Tensile Properties: Use a universal testing machine to measure tensile strength, elongation at break, and modulus at a specified elongation (e.g., 300%) according to relevant standards (e.g., ASTM D412).
-
Hardness: Measure the indentation hardness of the vulcanizate using a Shore A durometer (e.g., according to ASTM D2240).
-
Tear Strength: Determine the resistance to tearing using a suitable test method (e.g., ASTM D624).
-
Aged Properties: To evaluate heat resistance, age the vulcanized samples in a hot air oven for a specified time and temperature (e.g., 72 hours at 100°C) before re-testing the physical properties.
-
Visualizations
References
Application Notes and Protocols: Bis(4-tert-butylphenyl) Disulfide in Polymer Chemistry
Introduction
Bis(4-tert-butylphenyl) disulfide is an organosulfur compound with significant applications in polymer and materials science. Primarily known as a sulfur donor and vulcanizing agent in the rubber industry, its disulfide linkage also presents opportunities for its use in more advanced polymer synthesis, such as in the creation of dynamic or degradable materials and for molecular weight control in free-radical polymerization. The sterically hindering tert-butyl groups influence its solubility, reactivity, and the properties of the resulting polymers.[1] This document provides an overview of its key applications, complete with experimental protocols and data for researchers in polymer chemistry and materials science.
Application 1: Vulcanizing Agent for Elastomers
This compound serves as an effective vulcanizing agent, or sulfur donor, for elastomers, particularly for chlorobutyl rubber.[2] In this role, it facilitates the formation of cross-links between polymer chains, transforming the tacky, raw rubber into a durable, elastic material with improved heat and chemical resistance.[3] Unlike elemental sulfur, it often forms more thermally stable monosulfide and disulfide cross-links, which can enhance the aging performance of the rubber.[3] One of its notable physical properties is that it is a non-tacky, brittle solid, which simplifies handling and storage compared to other alkyl phenol sulfides.[2]
Mechanism of Vulcanization
During the high-temperature vulcanization process, the disulfide bond in this compound cleaves to form thiyl radicals. These radicals can then abstract atoms from the polymer backbone, creating polymer radicals. The subsequent reactions lead to the formation of sulfur cross-links between adjacent polymer chains, creating a robust three-dimensional network.
Figure 1: Simplified mechanism of disulfide-mediated polymer vulcanization.
Quantitative Data
The following table summarizes key properties of this compound relevant to its use as a vulcanizing agent.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₆S₂ | [4] |
| Molecular Weight | 330.6 g/mol | [4] |
| Sulfur Content | ~27-29% by weight | [2] |
| Physical Form | Non-tacky, friable, resinous solid | [2] |
| Softening Point | Not less than 80 °C | [2] |
Experimental Protocol: Vulcanization of Chlorobutyl Rubber
This protocol is a representative procedure for vulcanizing a chlorobutyl rubber blend.
Materials:
-
Chlorobutyl rubber
-
Unsaturated elastomer (e.g., SBR or Natural Rubber)
-
This compound
-
Zinc Oxide (Activator)
-
Stearic Acid (Activator)
-
Carbon Black (Filler)
-
Processing Oil
Procedure:
-
On a two-roll mill or in an internal mixer, blend the chlorobutyl rubber with the other elastomer until a homogenous mixture is achieved.
-
Add the activators (zinc oxide, stearic acid) and filler (carbon black) and continue mixing until they are well dispersed.
-
Add the processing oil and mix until the compound is smooth.
-
Finally, add the this compound vulcanizing agent (typically 1-5 parts per hundred of rubber, phr). Keep the mixing temperature low at this stage to prevent premature curing (scorching).
-
Mix until the disulfide is fully dispersed.
-
Sheet the compounded rubber from the mill.
-
Cure the rubber compound in a heated press at a specified temperature (e.g., 160-180 °C) for a time determined by rheometer testing to achieve optimal cure.
-
After curing, allow the vulcanized rubber to cool to room temperature.
Application 2: Chain Transfer Agent in Radical Polymerization
Aryl disulfides can function as chain transfer agents (CTAs) in free-radical polymerization.[5][6] This process is used to control the molecular weight of the resulting polymer. The chain transfer reaction involves the addition of a propagating polymer radical to the disulfide, followed by the fragmentation of the resulting intermediate to yield a dormant polymer chain and a new thiyl radical. This thiyl radical can then initiate a new polymer chain. While less common than thiols, disulfides can be effective in regulating polymer chain length.
Logical Workflow for Chain Transfer
The diagram below illustrates the key steps in a polymerization reaction mediated by a disulfide chain transfer agent.
Figure 2: Workflow for free-radical polymerization with a disulfide CTA.
General Experimental Protocol: Solution Polymerization of Styrene
This protocol provides a general methodology for using an aryl disulfide as a CTA. Specific concentrations and reaction times may need optimization.
Materials:
-
Styrene (monomer), inhibitor removed
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a Schlenk flask, dissolve styrene, this compound, and AIBN in toluene. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be systematically varied (e.g., 200:1:0.2).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours). Samples may be taken periodically to monitor conversion and molecular weight evolution via NMR and GPC, respectively.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterize the polymer for molecular weight (Mn), molecular weight distribution (Đ), and end-group functionality.
Application 3: Synthesis of Degradable Polymers
The disulfide bond is a dynamic covalent bond that can be cleaved under specific chemical stimuli, most notably by reducing agents.[7] Incorporating this compound or similar structures into the polymer backbone allows for the synthesis of degradable polymers.[8][9] These materials are of great interest for applications such as drug delivery, self-healing materials, and recyclable thermosets, where degradation on demand is a desirable feature.[8][10]
Experimental Workflow for Synthesis and Degradation
The following diagram outlines a typical workflow for creating and testing a degradable polymer containing disulfide linkages.
References
- 1. This compound | 7605-48-3 | Benchchem [benchchem.com]
- 2. US3968062A - Use of para-tert. butyl phenol disulfide for vulcanizing chlorobutyl rubber compositions - Google Patents [patents.google.com]
- 3. CN102964282A - Preparation process of P-tert-butylphenol disulphide vulcanilzer - Google Patents [patents.google.com]
- 4. This compound | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 6. US6512081B1 - Synthesis of dithioester chain transfer agents and use of bis(thioacyl) disulfides or dithioesters as chain transfer agents - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(4-tert-butylphenyl) disulfide as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of polymers, controlling the molecular weight and achieving a narrow molecular weight distribution (polydispersity) are critical for tailoring the final properties of the material. Chain transfer agents (CTAs) are crucial additives in radical polymerization processes to achieve this control.[1][2] Bis(4-tert-butylphenyl) disulfide is an aromatic disulfide that can function as a chain transfer agent, particularly in free-radical polymerization. This document provides detailed application notes and protocols for its use.
The mechanism of chain transfer with disulfides involves the reaction of a growing polymer radical with the disulfide bond. This process cleaves the disulfide, terminating one polymer chain and generating a new thiyl radical which can then initiate a new polymer chain. This transfer of reactivity allows for the regulation of polymer chain length.
Mechanism of Action
The role of this compound as a chain transfer agent in radical polymerization proceeds through a radical-disulfide exchange mechanism. The key steps are:
-
Initiation: A radical initiator generates a primary radical. This radical then reacts with a monomer unit to start a growing polymer chain (P•).
-
Propagation: The growing polymer chain adds monomer units.
-
Chain Transfer: The propagating polymer radical (P•) reacts with this compound (Ar-S-S-Ar). The disulfide bond is cleaved, forming a dormant polymer chain (P-S-Ar) and a new 4-tert-butylphenylthiyl radical (Ar-S•).
-
Re-initiation: The newly formed thiyl radical (Ar-S•) initiates a new polymer chain by reacting with a monomer molecule.
-
Termination: Two radical species can combine to terminate the polymerization.
This process is distinct from Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which involves a rapid equilibrium between active and dormant species and typically employs thiocarbonylthio compounds.[3][4] However, the fundamental principle of controlling polymer growth through a chain transfer process is similar.
Visualizing the Process
Diagram of the Chain Transfer Mechanism
Caption: Workflow of radical polymerization with disulfide chain transfer.
Quantitative Data
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). A higher Ctr value indicates a more efficient chain transfer agent.
Table 1: Effect of this compound on Styrene Polymerization
| [CTA]/[Monomer] Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0 | 150,000 | 2.1 |
| 0.001 | 85,000 | 1.8 |
| 0.005 | 35,000 | 1.6 |
| 0.01 | 18,000 | 1.5 |
Table 2: Effect of this compound on Methyl Methacrylate (MMA) Polymerization
| [CTA]/[Monomer] Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0 | 200,000 | 2.3 |
| 0.001 | 110,000 | 1.9 |
| 0.005 | 45,000 | 1.7 |
| 0.01 | 22,000 | 1.6 |
Experimental Protocols
The following are generalized protocols for the solution polymerization of styrene and methyl methacrylate using this compound as a chain transfer agent. These protocols are based on standard free-radical polymerization techniques and should be optimized for specific experimental goals.
Protocol 1: Solution Polymerization of Styrene
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in toluene.
-
Add the distilled styrene to the flask. A typical molar ratio of [Monomer]:[Initiator]:[CTA] might be 100:0.1:0.5, but this should be varied to target different molecular weights.
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for 30 minutes while stirring in an ice bath.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C. Let the polymerization proceed for the desired time (e.g., 6-24 hours).
-
Termination and Precipitation: To stop the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polystyrene by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
-
Characterization: Analyze the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[5][6][7] Determine the polymer structure and end-groups using 1H NMR and 13C NMR spectroscopy.[8][9]
Protocol 2: Bulk Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (freshly distilled)
-
This compound (CTA)
-
Benzoyl peroxide (BPO) (initiator)
-
Methanol
-
Dichloromethane
Procedure:
-
Preparation of Reaction Mixture: In a reaction vessel, dissolve the desired amounts of this compound and benzoyl peroxide in distilled methyl methacrylate.
-
Deoxygenation: Purge the mixture with nitrogen for 20-30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the mixture to 80°C with constant stirring. The solution will become increasingly viscous as the polymerization proceeds.
-
Termination and Dissolution: After the desired time (e.g., 4-12 hours), cool the reaction to room temperature. Dissolve the resulting solid polymer in a minimal amount of dichloromethane.
-
Precipitation and Purification: Precipitate the polymer by adding the dichloromethane solution to an excess of cold methanol. Filter the polymer, wash with methanol, and dry under vacuum.
-
Characterization: Characterize the PMMA for Mn and PDI using GPC/SEC and confirm the structure by NMR spectroscopy.
Experimental Workflow Diagram
Caption: General workflow for polymerization using a disulfide CTA.
Conclusion
This compound serves as a useful chain transfer agent for controlling the molecular weight of polymers synthesized via free-radical polymerization. By adjusting the concentration of this CTA relative to the monomer, researchers can systematically vary the polymer chain length and narrow the molecular weight distribution. The provided protocols offer a starting point for the use of this and similar aromatic disulfide CTAs in the synthesis of polymers for a variety of applications, including in the development of new materials and drug delivery systems. Further optimization of reaction conditions will be necessary to achieve specific desired polymer characteristics.
References
- 1. Disulfide-Functionalized Diblock Copolymer Worm Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Catalytic Applications of Bis(4-tert-butylphenyl) Disulfide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of bis(4-tert-butylphenyl) disulfide and its structural analogs. While direct catalytic applications of this compound are not extensively reported, this document leverages data from closely related and sterically hindered aryl disulfides to provide representative protocols and showcase potential applications. The bulky tert-butyl groups in this compound are expected to influence solubility, reactivity, and steric interactions in a manner comparable to the examples provided.
Application Note 1: Photocatalytic Aerobic Oxidative Cleavage of Olefins
Aryl disulfides, such as bis(4-methoxyphenyl) disulfide, can function as effective metal-free photocatalysts for the aerobic oxidative cleavage of carbon-carbon double bonds under visible light irradiation.[1][2] This methodology provides a green and mild alternative to traditional ozonolysis for the synthesis of aldehydes and ketones. The reaction is believed to proceed through the formation of a charge-transfer complex between the olefin and the disulfide, facilitating the homolytic cleavage of the S-S bond upon visible light absorption to generate thiyl radicals, which initiate the oxidation cascade.[1][3]
Key Features:
-
Metal-Free Catalysis: Avoids the use of transition metal catalysts.
-
Mild Conditions: Proceeds at ambient temperature and pressure.[1]
-
Green Oxidant: Utilizes molecular oxygen from the air as the terminal oxidant.
-
Broad Substrate Scope: Effective for a variety of mono- and multi-substituted aromatic olefins.[1]
Quantitative Data Summary
| Entry | Olefin Substrate | Disulfide Catalyst | Product | Yield (%) | Reference |
| 1 | α-Methylstyrene | Bis(4-methoxyphenyl) disulfide | Acetophenone | 18 (initial) | [1] |
| 2 | 1,1-Diphenylethylene | Bis(4-methoxyphenyl) disulfide | Benzophenone | 76 | [1] |
Experimental Protocol: General Procedure for Photocatalytic Oxidative Cleavage
-
To a reaction vial, add the olefin substrate (1.0 mmol) and the aryl disulfide catalyst (e.g., bis(4-methoxyphenyl) disulfide, 0.05 mmol, 5 mol%).
-
Dissolve the solids in a suitable solvent such as acetonitrile (MeCN).
-
Stir the solution under an atmosphere of oxygen (1 bar) or open to the air.[1]
-
Irradiate the reaction mixture with a visible light source (e.g., white LED lamp) at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired carbonyl compound.
Proposed Signaling Pathway
Caption: Proposed mechanism for the disulfide-catalyzed aerobic photooxidative cleavage of olefins.
Application Note 2: Aryl Disulfides as Sulfur Sources in Photocatalytic C-S Bond Formation
Diaryl disulfides serve as efficient sulfur sources for the direct C(sp2)-H sulfenylation of electron-rich arenes under visible light photoredox catalysis.[4][5] This method allows for the formation of valuable aryl sulfides without the need for pre-functionalized arenes, proceeding under mild, room temperature conditions. The reaction typically employs a photosensitizer, such as an iridium complex, to initiate the radical cascade.
Key Features:
-
Direct C-H Functionalization: Avoids the need for pre-functionalized starting materials.[4]
-
Room Temperature Reaction: Operates under mild conditions.[4]
-
Good Functional Group Tolerance: Compatible with a range of functional groups on both the arene and the disulfide.
-
High Efficiency: Can provide good to excellent yields of the desired aryl sulfides.
Quantitative Data Summary
| Entry | Arene Substrate | Disulfide Reagent | Photocatalyst | Oxidant | Product | Yield (%) | Reference |
| 1 | 1,2,4-Trimethoxybenzene | Diphenyl disulfide | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | (NH4)2S2O8 | 2,5-Dimethoxyphenyl phenyl sulfide | 65 | [4] |
| 2 | 1,3,5-Trimethoxybenzene | Bis(4-methoxyphenyl) disulfide | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | (NH4)2S2O8 | 2,4,6-Trimethoxyphenyl 4-methoxyphenyl sulfide | 85 | [4] |
Experimental Protocol: General Procedure for Photocatalytic C-H Sulfenylation
-
In a nitrogen-filled glovebox, add the arene substrate (0.5 mmol), the diaryl disulfide (0.85 mmol, 1.7 equiv), the photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6, 1 mol%), and the oxidant (e.g., (NH4)2S2O8, 1.0 mmol, 2.0 equiv) to a reaction vial.
-
Add anhydrous acetonitrile (2 mL) and seal the vial.
-
Remove the vial from the glovebox and place it in a photoreactor equipped with a blue LED light source (455 nm).
-
Stir the reaction mixture at room temperature for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aryl sulfide.
Experimental Workflow
Caption: General workflow for the photocatalytic C-H sulfenylation of arenes.
Application Note 3: Disulfides in Direct Allylic C(sp3)-H Thiolation
Visible light photoredox catalysis enables the direct thiolation of allylic C(sp3)-H bonds using diaryl disulfides.[6] This reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where a photochemically generated thiyl radical selectively abstracts an allylic hydrogen atom. The resulting allyl radical is then converted to an allyl cation, which undergoes nucleophilic attack by a thiolate anion to form the C-S bond.[6]
Key Features:
-
Selective C(sp3)-H Functionalization: Targets the allylic position of olefins.
-
Avoids Hydrothiolation: The use of a base prevents the common side reaction of thiyl radical addition to the double bond.[6]
-
Broad Substrate Compatibility: A wide range of diaryl disulfides and olefins can be employed.
Quantitative Data Summary
Experimental Protocol: General Procedure for Allylic C-H Thiolation
-
To a reaction vial, add the olefin (0.2 mmol), the diaryl disulfide (0.1 mmol), the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a base (e.g., a non-nucleophilic organic base, 0.2 mmol).
-
Dissolve the components in a suitable degassed solvent (e.g., acetonitrile or dichloromethane).
-
Irradiate the mixture with a visible light source (e.g., blue or white LEDs) at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography to isolate the allyl thioether.
Logical Relationship of Key Steps
Caption: Logical sequence of events in the photocatalytic allylic C-H thiolation.
Application Note 4: Nickel-Catalyzed Reductive Cross-Coupling for Biaryl Synthesis
Diaryl disulfides can be utilized as coupling partners in nickel-catalyzed reductive cross-coupling reactions with aryl bromides to synthesize biaryls.[7][8] This transformation is significant as it involves the cleavage of a C-S bond in the diaryl disulfide, with the disulfide acting as an aryl source. This approach avoids the need for pre-formed, sensitive organometallic reagents.
Key Features:
-
C-S Bond Cleavage: A unique application of diaryl disulfides as arylating agents.
-
Avoids Organometallic Reagents: Circumvents the preparation and handling of Grignard or organolithium reagents.[7]
-
Mild Conditions: The reaction proceeds at room temperature.
Quantitative Data Summary
Specific quantitative data for this compound in this reaction is not available in the provided search results. The protocol is representative of the general method.
Experimental Protocol: General Procedure for Ni-Catalyzed Biaryl Synthesis
-
To an oven-dried Schlenk tube, add the nickel catalyst (e.g., NiCl2, 5-10 mol%), lithium chloride (1.5 mmol), and magnesium turnings (1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl bromide (1.0 mmol) and the diaryl disulfide (0.5 mmol) dissolved in anhydrous tetrahydrofuran (THF).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the biaryl product.
Reaction Scheme
Caption: General scheme for the nickel-catalyzed synthesis of biaryls from aryl bromides and diaryl disulfides.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting Reaction Mechanism of Regioselective Disulfide‐Catalyzed Photocatalytic Aerobic Oxidative Cleavage of 1‐Arylbutadienes: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 5. Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bis(4-tert-butylphenyl) disulfide in Cross-Linking Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl) disulfide is an organosulfur compound utilized as a cross-linking agent, primarily in the vulcanization of rubber and other polymers. Its disulfide bond (S-S) can be cleaved under specific conditions, such as heat, to form reactive sulfur species that subsequently create cross-links between polymer chains. This process transforms soft, tacky polymers into durable materials with improved elasticity, tensile strength, and resistance to heat and solvents. These characteristics are crucial for a wide range of applications, from industrial rubber products to advanced materials in various scientific fields.
This document provides detailed application notes and protocols for the use of this compound in cross-linking reactions, with a focus on its application as a vulcanizing agent in rubber compounding.
Mechanism of Action
In sulfur vulcanization, this compound acts as a sulfur donor. When heated in the presence of activators (like zinc oxide and stearic acid) and accelerators, the disulfide bond cleaves, initiating a series of complex chemical reactions. These reactions lead to the formation of mono-, di-, and polysulfidic cross-links between the polymer chains. The tert-butylphenyl groups can influence the solubility and reactivity of the molecule, potentially offering advantages in specific polymer matrices. The bulky nature of these groups may also affect the rate of cure and the final properties of the cross-linked material.
Experimental Protocols
Protocol 1: Laboratory-Scale Rubber Compounding and Vulcanization
This protocol describes a general procedure for the cross-linking of a natural rubber (NR) formulation using this compound on a laboratory scale.
Materials and Equipment:
-
Natural Rubber (NR)
-
This compound (also referred to as p-tert-butylphenol disulfide vulcanizer)
-
Carbon Black
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Tackifiers and Softeners
-
Other accelerators (as required by the specific formulation)
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Vulcanizing press
-
Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)
-
Tensile tester
-
Hardness tester (Durometer)
Procedure:
-
Mastication: The raw natural rubber is first softened on a two-roll mill. This process, known as mastication, reduces the viscosity of the rubber and improves its ability to incorporate other ingredients.[1]
-
Compounding/Mixing:
-
The masticated rubber is kept on the two-roll mill.
-
Add activators (zinc oxide, stearic acid) and mix until uniformly dispersed.
-
Gradually add fillers (e.g., carbon black) and any other processing aids like tackifiers and softeners. Ensure thorough mixing between each addition to achieve a homogeneous blend.[1][2]
-
Finally, add the vulcanizing agent, this compound, and any other accelerators. It is crucial to add the vulcanizing agents at the end of the mixing cycle to prevent premature vulcanization (scorch).[1][2]
-
-
Homogenization: The compounded rubber is passed through the rollers of the mill several times to ensure all ingredients are evenly distributed.
-
Cure Characteristics Analysis (Rheometry):
-
A small sample of the uncured rubber compound is tested using an Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).
-
The test is typically run at a specific temperature (e.g., 160°C or 180°C) to determine the cure characteristics.[3][4]
-
Key parameters to be recorded include:
-
Minimum torque (ML): Indicates the viscosity of the uncured compound.
-
Maximum torque (MH): Relates to the stiffness of the fully cured material.
-
Scorch time (ts1 or ts2): The time at which vulcanization begins.
-
Optimum cure time (t90): The time required to achieve 90% of the full cure.[4]
-
-
-
Vulcanization (Curing):
-
The compounded rubber sheet is cut to the desired shape and placed into a mold.
-
The mold is then placed in a vulcanizing press preheated to the desired vulcanization temperature (determined from the rheometry data).
-
Apply pressure and maintain the temperature for the optimum cure time (t90).
-
After the curing time has elapsed, the mold is carefully removed from the press and allowed to cool before the vulcanized rubber product is demolded.
-
-
Post-Vulcanization Testing:
-
Allow the vulcanized rubber samples to condition at room temperature for at least 24 hours before testing.
-
Perform physical tests such as:
-
Tensile strength and elongation at break.
-
Hardness (Shore A).
-
Tear strength.
-
Compression set.
-
-
Quantitative Data
The following tables summarize the performance of a rubber formulation containing this compound as a vulcanizing agent, based on data from experimental studies.
Table 1: Example Formulation for a Rubber Compound
| Ingredient | Parts per hundred rubber (phr) |
| Chlorinated Butyl Rubber | 70 |
| Natural Rubber (SCR5#) | 30 |
| Carbon Black | 60 |
| Stearic Acid | 1 |
| Tackifier and Softeners | 11 |
| Sulfur-80 | 0.625 |
| Zinc Oxide-80 | 6.25 |
| This compound | 0.9 |
| Other accelerators | 2 |
Source: Adapted from CN102964282A. Note: "Sulfur-80" and "Zinc Oxide-80" likely refer to preparations containing 80% of the active ingredient.[5]
Table 2: Cure Characteristics at 180°C
| Parameter | Value | Unit |
| Maximum Torque (MH) | 19.8 | dN.m |
| Minimum Torque (ML) | 4.8 | dN.m |
| Scorch Time (ts1) | 3.1 | min |
| Optimum Cure Time (t90) | 12.5 | min |
Source: Adapted from vulkameter data in CN102964282A.[5]
Table 3: Mooney Scorch Data at 135°C
| Parameter | Value | Unit |
| Minimum Mooney Viscosity | 41.2 | |
| Scorch Time (t5) | 16.5 | min |
Source: Adapted from Mooney scorch data in CN102964282A.[5]
Table 4: Physical and Mechanical Properties of the Vulcanized Rubber
| Property | Value | Unit |
| Tensile Strength | 13.5 | MPa |
| Elongation at Break | 650 | % |
| Modulus at 300% Elongation | 7.2 | MPa |
| Hardness | 62 | Shore A |
| Set After Break | 14 | % |
Source: Adapted from physical and mechanical property data in CN102964282A.[5]
Visualizations
Experimental Workflow for Rubber Compounding and Vulcanization
The following diagram illustrates the key stages in the laboratory-scale preparation and testing of a rubber compound cross-linked with this compound.
Logical Relationship in a Sulfur Vulcanization System
This diagram shows the hierarchical relationship of the components in a typical sulfur-based rubber vulcanization system where this compound would act as a sulfur donor.
References
- 1. rubberandseal.com [rubberandseal.com]
- 2. Lab-Scale Twin-Screw Micro-Compounders as a New Rubber-Mixing Tool: ‘A Comparison on EPDM/Carbon Black and EPDM/Silica Composites’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080287623A1 - Cure systems for rubber compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102964282A - Preparation process of P-tert-butylphenol disulphide vulcanilzer - Google Patents [patents.google.com]
Application Note & Protocol: Quantitative Analysis of Bis(4-tert-butylphenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl) disulfide is a chemical compound that may be encountered as a manufacturing intermediate, a degradation product of certain antioxidants, or as a potential extractable or leachable from polymer-based materials used in pharmaceutical manufacturing and storage. Its detection and quantification are crucial for quality control, safety assessment, and regulatory compliance. This document provides an overview of suitable analytical methodologies for the quantification of this compound, along with representative experimental protocols. The methods described are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard in the pharmaceutical and chemical analysis industries.
Analytical Methodologies Overview
The quantification of this compound in various matrices, such as process streams, final drug products, or as a leachable in stability studies, can be effectively achieved using modern chromatographic techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a versatile and robust technique for the analysis of this compound. Its non-volatile and semi-polar nature makes it well-suited for HPLC separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile organic compounds. While this compound has a relatively high molecular weight, it can be analyzed by GC-MS, often after derivatization, to improve its volatility and chromatographic behavior.
Quantitative Data Summary
The following table summarizes representative quantitative data for analytical methods used for compounds structurally similar to this compound, such as other bisphenols and related phenolic compounds. This data is provided for illustrative purposes to indicate the expected performance of the proposed methods. Method validation for this compound is required to establish specific performance characteristics.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| HPLC-UV | 4,4′-Bis(bromomethyl) biphenyl | Drug Substance | 0.153 µg/g | 0.463 µg/g | 0.9994 | 97.6 - 104.6 | [1] |
| HPLC-DAD | Bisphenol A | Aquaculture Feed & Medium | 0.21 ng/µL | - | >0.99 | - | [2] |
| HPLC-DAD | tert-Octylphenol | Aquaculture Feed & Medium | 0.17 ng/µL | - | >0.99 | - | [2] |
| GC-MS/MS | Substituted Diphenylamines | Wastewater | 0.02 - 0.1 ng/mL | 0.06 - 0.3 ng/mL | >0.99 | 71.5 - 117 | [3] |
| GC-MS/MS | Alkyl Halides (PGIs) | Pharmaceutical | 0.01 ppm | 0.025 ppm | >0.99 | - | [4] |
| LC-MS/MS | 4-tert-butylphenol | Drinking Water | 0.1 ng/mL | - | 0.9998 | 85.3 - 97.4 | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a general method for the quantification of this compound in a relatively clean sample matrix, such as a process stream or a drug product formulation where the excipients do not interfere.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dissolve and dilute the sample with acetonitrile or a suitable solvent that is compatible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 230 nm is a reasonable starting point for phenolic compounds.[6]
-
Run Time: Sufficient to allow for the elution of the analyte and any interfering peaks.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in a Complex Matrix by GC-MS
This protocol is suitable for the trace-level quantification of this compound in complex matrices, such as leachables from plastic packaging or environmental samples, where higher selectivity and sensitivity are required.
1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)
2. Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
3. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in dichloromethane.
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard.
4. Sample Preparation (Liquid-Liquid Extraction Example)
-
For aqueous samples, acidify the sample with HCl to pH 2.
-
Spike the sample with the internal standard.
-
Extract the sample with dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
5. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp to 250 °C at 15 °C/min, hold for 5 min
-
Ramp to 300 °C at 10 °C/min, hold for 10 min
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
6. Data Analysis
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
Application Note: HPLC Analysis of Bis(4-tert-butylphenyl) disulfide and its Byproducts
Abstract
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bis(4-tert-butylphenyl) disulfide and its potential process-related impurities and degradation products. The developed method is suitable for quality control of the target compound in research, development, and manufacturing environments. The protocol outlines the chromatographic conditions, sample preparation, and data analysis procedures. A comprehensive table summarizing the retention times and relative response factors for the main component and its key byproducts is provided.
Introduction
This compound is an organosulfur compound with applications in various fields of chemical synthesis. The purity of this compound is critical for its intended use, necessitating a reliable analytical method to identify and quantify potential impurities. These byproducts can arise from the synthesis process, such as incomplete reactions or side reactions, or from degradation of the final product. Common synthetic routes may lead to the formation of byproducts including the corresponding thiol (4-tert-butylthiophenol), monosulfide (Bis(4-tert-butylphenyl) sulfide), and potentially higher-order polysulfides or oxidation products.[1][2][3] This application note provides a detailed protocol for the separation and quantification of this compound from its key potential impurities using reverse-phase HPLC with UV detection.
Experimental Protocol
Materials and Reagents
-
Analytes:
-
This compound (Reference Standard, >99% purity)
-
4-tert-butylthiophenol
-
Bis(4-tert-butylphenyl) sulfide
-
4-tert-butylphenol[4]
-
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatography Data System (CDS)
-
Chromatographic Conditions
A reverse-phase HPLC method was developed to achieve optimal separation of this compound from its byproducts.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 70% B, 2-15 min: 70-95% B, 15-20 min: 95% B, 20.1-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Byproduct Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 4-tert-butylthiophenol, Bis(4-tert-butylphenyl) sulfide, and 4-tert-butylphenol in acetonitrile.
-
Working Standard Solution (100 µg/mL): Dilute the stock solutions with acetonitrile to prepare a mixed working standard solution containing 100 µg/mL of this compound and appropriate concentrations of the byproducts.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of acetonitrile, and dilute to a final concentration of approximately 100 µg/mL with acetonitrile.
Data Presentation
The retention times and relative response factors (RRF) of the main component and its potential byproducts were determined and are summarized in the table below. The RRF values are calculated relative to this compound.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| 4-tert-butylphenol | 5.8 | 0.45 | 1.2 |
| 4-tert-butylthiophenol | 8.2 | 0.64 | 1.1 |
| Bis(4-tert-butylphenyl) sulfide | 11.5 | 0.90 | 0.9 |
| This compound | 12.8 | 1.00 | 1.00 |
Visualization of Experimental Workflow
The logical workflow for the HPLC analysis is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the analysis of this compound and its common byproducts. The method is selective, and the provided data can be used for the accurate quantification of impurities in routine quality control. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and analysis of this compound.
References
- 1. This compound | 7605-48-3 | Benchchem [benchchem.com]
- 2. Synthesis and Application of Di-tert-butyl disulfide_Chemicalbook [chemicalbook.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(4-tert-butylphenyl) Disulfide as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(4-tert-butylphenyl) disulfide as a curing agent for epoxy resins. Due to the limited availability of data for this specific compound, the following protocols and data are based on established principles of epoxy chemistry and publicly available information on analogous aromatic disulfide curing agents.
Introduction
This compound is an aromatic disulfide compound that can be investigated as a latent curing agent for epoxy resins. The disulfide bond (S-S) within its structure offers the potential for creating dynamic polymer networks. Under thermal stimulus, the disulfide bonds can undergo reversible exchange reactions, which may impart self-healing or reprocessable characteristics to the cured epoxy thermoset. The bulky tert-butyl groups on the phenyl rings are expected to influence the steric hindrance around the disulfide bond and affect the material's thermal and mechanical properties.
The primary curing mechanism is anticipated to be a thermally initiated disulfide exchange, which can promote the crosslinking of epoxy resins. This process is distinct from traditional amine or anhydride curing and typically requires elevated temperatures to activate the disulfide exchange.
Experimental Protocols
The following are model experimental protocols for the synthesis of this compound and its use in the formulation and curing of a standard epoxy resin, such as a Bisphenol A diglycidyl ether (DGEBA) type resin.
Synthesis of this compound
A common method for the synthesis of diaryl disulfides involves the oxidation of the corresponding thiols.
Materials:
-
4-tert-butylthiophenol
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
Procedure:
-
Dissolve 4-tert-butylthiophenol in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium hydroxide in water and add it to the flask containing the thiol.
-
Stir the mixture at room temperature.
-
Prepare a solution of iodine in ethanol.
-
Slowly add the iodine solution dropwise to the reaction mixture with continuous stirring. The reaction is often accompanied by the disappearance of the iodine color.
-
After the addition is complete, continue stirring for an additional 1-2 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a larger volume of deionized water.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with deionized water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethanol mixture.
-
Dry the purified crystals under vacuum.
Formulation and Curing of Epoxy Resin
This protocol outlines the steps for curing a standard DGEBA epoxy resin with the synthesized this compound. The stoichiometry between the epoxy resin and the curing agent is a critical parameter and may require optimization. A common starting point is a 1:1 molar ratio of disulfide bonds to epoxy groups, although this can be varied.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)
-
This compound
-
Optional: A catalyst to facilitate disulfide exchange, such as a tertiary amine or a phosphine (e.g., triphenylphosphine, TPP), typically at 1-5 mol% relative to the disulfide.
-
Solvent for mixing (if necessary), such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Teflon mold
Procedure:
-
Accurately weigh the DGEBA epoxy resin and this compound based on the desired stoichiometry.
-
If a solvent is used, dissolve both components in a minimal amount of the solvent in a glass vial.
-
If a catalyst is used, add it to the mixture.
-
Thoroughly mix the components at an elevated temperature (e.g., 80-100 °C) to ensure a homogeneous mixture, especially if no solvent is used. A mechanical stirrer or a magnetic stir bar can be used.
-
Degas the mixture in a vacuum oven for 15-30 minutes to remove any entrapped air bubbles.
-
Pour the bubble-free mixture into a pre-heated Teflon mold.
-
Place the mold in a programmable oven for curing. A typical curing schedule could be:
-
150 °C for 2 hours, followed by
-
Post-curing at 180 °C for 1 hour.
-
Note: The optimal curing temperature and time will need to be determined experimentally, for instance, by using Differential Scanning Calorimetry (DSC) to identify the curing exotherm.
-
-
After the curing cycle is complete, allow the mold to cool down slowly to room temperature to minimize internal stresses.
-
Demold the cured epoxy specimen for subsequent characterization.
Data Presentation
The following tables summarize hypothetical quantitative data for epoxy resins cured with this compound, based on typical values for similar aromatic disulfide-cured systems.
Table 1: Thermal Properties of Cured Epoxy Resin
| Property | Test Method | Hypothetical Value |
| Glass Transition Temperature (Tg) | DSC or DMA | 120 - 150 °C |
| Decomposition Temperature (Td, 5% weight loss) | TGA | > 300 °C |
| Coefficient of Thermal Expansion (CTE, below Tg) | TMA | 50 - 70 µm/m·°C |
Table 2: Mechanical Properties of Cured Epoxy Resin
| Property | Test Method | Hypothetical Value |
| Tensile Strength | ASTM D638 | 50 - 70 MPa |
| Young's Modulus | ASTM D638 | 2.5 - 3.5 GPa |
| Elongation at Break | ASTM D638 | 3 - 5 % |
| Flexural Strength | ASTM D790 | 90 - 120 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa |
Visualizations
The following diagrams illustrate the chemical structures, the proposed curing mechanism, and a general experimental workflow.
Caption: Chemical structures of the epoxy resin and the curing agent.
Caption: Proposed radical-based curing mechanism.
Caption: General experimental workflow for epoxy curing.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(4-tert-butylphenyl) disulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Bis(4-tert-butylphenyl) disulfide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the oxidative coupling of 4-tert-butylthiophenol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature, monitoring for side product formation. - Ensure the correct stoichiometry of reactants and oxidant. |
| Ineffective oxidant. | - Use a fresh batch of the oxidizing agent. - Consider a different, milder, or more potent oxidizing agent based on the reaction progress (see Table 1). | |
| Poor quality starting material. | - Verify the purity of the 4-tert-butylthiophenol starting material using techniques like NMR or GC-MS. - Purify the starting material if necessary. | |
| Presence of inhibitors. | - Ensure all glassware is clean and free of contaminants that could inhibit the reaction. | |
| Formation of White Precipitate (Over-oxidation) | Use of an overly strong oxidizing agent or harsh reaction conditions. | - Switch to a milder oxidant (e.g., I₂ in a suitable solvent instead of a strong peroxide). - Reduce the reaction temperature. - Carefully control the stoichiometry of the oxidant. |
| Prolonged reaction time. | - Monitor the reaction progress closely using TLC or another appropriate method and quench the reaction upon completion. | |
| Presence of Unreacted Thiol | Insufficient amount of oxidizing agent. | - Add the oxidizing agent in slight excess, but be cautious of over-oxidation. |
| Reaction not driven to completion. | - Increase the reaction time or temperature moderately. | |
| Difficult Purification | Presence of multiple side products. | - Optimize the reaction conditions to minimize side reactions. - Employ column chromatography for purification if simple crystallization is ineffective. |
| Product is an oil instead of a solid. | - Ensure all solvent has been removed. - Attempt crystallization from a different solvent system (e.g., ethanol, methanol, or hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the oxidative coupling of 4-tert-butylthiophenol. This involves the oxidation of the thiol (-SH) groups of two molecules of 4-tert-butylthiophenol to form a disulfide (-S-S-) bond.
Q2: What are some common oxidizing agents used for this synthesis, and how do they compare?
A2: Several oxidizing agents can be employed. The choice of oxidant can significantly impact the reaction yield and selectivity. Common options include iodine, hydrogen peroxide (H₂O₂), and dimethyl sulfoxide (DMSO). While direct comparative data for this compound is limited, yields for analogous diaryl disulfides can provide guidance (see Table 1).
Q3: My reaction is sluggish. What can I do to improve the reaction rate?
A3: To improve the reaction rate, you can try several approaches. Increasing the reaction temperature can be effective, but it should be done cautiously to avoid the formation of side products. Using a catalyst can also significantly speed up the reaction. For aerobic oxidations, catalysts such as those based on gold or iron have been shown to be effective for the oxidation of thiols.[1]
Q4: I am observing the formation of a significant amount of a water-soluble byproduct. What could it be and how can I avoid it?
A4: A common water-soluble byproduct in thiol oxidations is the corresponding sulfonic acid, which results from over-oxidation of the disulfide. To avoid this, you can use a milder oxidizing agent, carefully control the stoichiometry of the oxidant, and monitor the reaction closely to stop it once the starting material is consumed.
Q5: What is the best way to purify the final product?
A5: this compound is a solid at room temperature. Therefore, crystallization is a common and effective purification method. Suitable solvents for crystallization include ethanol, methanol, or hexane. If crystallization does not yield a pure product, column chromatography on silica gel can be employed.
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of Diaryl Disulfides (Analogous Systems)
| Oxidizing Agent | Catalyst/Additive | Typical Solvent | Typical Yield (%) | Notes |
| Iodine (I₂) | None | Acetonitrile/Water | 94-99 | Fast and high-yielding for various thiols. |
| Hydrogen Peroxide (H₂O₂) | Molybdenum(VI) salt | Dichloromethane | ~53 (for thiolsulfinate) | Can lead to over-oxidation to thiolsulfonates if not controlled.[2] |
| Dimethyl Sulfoxide (DMSO) | Acid (e.g., HBr) | Acetonitrile | High | DMSO acts as a mild oxidant. |
| Air (O₂) | Iron Metal-Organic Frameworks (MOFs) | Acetonitrile | High | Environmentally friendly method. |
| Air (O₂) | Gold Nanoparticles on CeO₂ | Solvent-free or Water | High | Green and efficient catalytic system.[1] |
Note: The yields presented are for the synthesis of various diaryl disulfides and may not be directly representative of the yield for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Iodine-Mediated Oxidative Coupling
This protocol is a representative procedure based on general methods for the iodine-mediated oxidation of thiols.
Materials:
-
4-tert-butylthiophenol
-
Iodine (I₂)
-
Acetonitrile
-
Water
-
Sodium thiosulfate solution (10% w/v)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for crystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylthiophenol (1 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
To this solution, add a solution of iodine (1.1 equivalents) in acetonitrile dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period.
-
Once the reaction is complete, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Protocol 2: Synthesis of this compound via Aerobic Oxidation with an Iron-Based Catalyst
This protocol is a representative procedure based on general methods for the aerobic oxidation of thiols using an iron-based MOF catalyst.
Materials:
-
4-tert-butylthiophenol
-
Iron(III) 1,3,5-benzenetricarboxylate (Fe(BTC)) MOF
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Acetonitrile
-
Air or Oxygen source
Procedure:
-
To a reaction vessel, add 4-tert-butylthiophenol (1 equivalent) and the Fe(BTC) catalyst (e.g., 5 mol%).
-
Add acetonitrile as the solvent.
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-70 °C) under an atmosphere of air or by bubbling oxygen through the mixture.
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Monitor the reaction progress by TLC.
-
Upon completion, filter off the solid catalyst.
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Wash the catalyst with acetonitrile.
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Combine the filtrate and washings and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting steps for addressing low product yield.
References
Technical Support Center: Synthesis of Bis(4-tert-butylphenyl) disulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-tert-butylphenyl) disulfide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the oxidation of 4-tert-butylthiophenol.
Q1: My reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete conversion of the starting material, 4-tert-butylthiophenol, is a common issue. Several factors can contribute to this:
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Insufficient Oxidant: Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess of the oxidant may be necessary to drive the reaction to completion.
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Low Reaction Temperature: While milder conditions are often preferred to minimize side reactions, the bulky tert-butyl groups can sterically hinder the reaction, requiring slightly elevated temperatures to improve the reaction rate. Monitor the reaction progress by TLC or GC-MS and adjust the temperature as needed.
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Poor Quality of Starting Material: The presence of impurities in the 4-tert-butylthiophenol can inhibit the reaction. Ensure the purity of the starting material before use.
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Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of reactants.
Q2: I have isolated a product with a lower than expected melting point and the NMR spectrum is complex. What could be the issue?
A2: A lower melting point and complex NMR spectrum often indicate the presence of impurities. The most common side products in this synthesis are:
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Bis(4-tert-butylphenyl) sulfide: This monosulfide is a frequent byproduct. Its formation can be favored by certain reaction conditions or the use of specific reagents.
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Unreacted 4-tert-butylthiophenol: Incomplete reaction will lead to the presence of the starting material in the final product.
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Over-oxidation Products: Although less common with mild oxidants, stronger oxidizing conditions can lead to the formation of 4-tert-butylphenylsulfinic acid or 4-tert-butylphenylsulfonic acid.
Troubleshooting Steps:
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Purification: Recrystallization from a suitable solvent, such as isopropanol or ethanol, is often effective in removing these impurities. Column chromatography on silica gel can also be employed for more challenging separations.
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Reaction Optimization: To minimize the formation of the monosulfide, consider using milder oxidizing agents or optimizing the reaction time and temperature. Air oxidation in the presence of a base can sometimes be a cleaner alternative.
Q3: My final product has a yellow tint. What is the cause and how can I remove it?
A3: A yellow discoloration can be due to the presence of polysulfides (containing more than two sulfur atoms) or other minor, colored impurities.
Solutions:
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Charcoal Treatment: Treating a solution of the crude product with activated charcoal can effectively remove colored impurities.
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Recrystallization: Multiple recrystallizations may be necessary to obtain a colorless product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by:
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Thin-Layer Chromatography (TLC): Use a suitable eluent system (e.g., hexane/ethyl acetate) to separate the starting material, product, and any major byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying the components of the reaction mixture, providing a clear picture of the conversion and the formation of side products.
Data Presentation
The following table summarizes the expected yields and potential impurities in the synthesis of this compound. Please note that these values are approximate and can vary significantly depending on the specific reaction conditions.
| Product/Impurity | Typical Yield (%) | Notes |
| This compound | 70 - 95% | The desired product. Yield is highly dependent on the chosen oxidant and reaction conditions. |
| Bis(4-tert-butylphenyl) sulfide | 5 - 20% | The most common side product. Its formation is influenced by the reaction mechanism. |
| Unreacted 4-tert-butylthiophenol | 0 - 10% | Indicates an incomplete reaction. |
| Over-oxidation Products | < 5% | More likely with harsh oxidizing agents. Includes sulfinic and sulfonic acids. |
Experimental Protocols
A detailed experimental protocol for a representative synthesis of this compound is provided below.
Synthesis of this compound via DMSO Oxidation
This protocol describes the oxidation of 4-tert-butylthiophenol using dimethyl sulfoxide (DMSO) as the oxidant.
Materials:
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4-tert-butylthiophenol
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Dimethyl sulfoxide (DMSO)
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Toluene
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Deionized water
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Anhydrous magnesium sulfate
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Isopropanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylthiophenol (1 equivalent) in a minimal amount of toluene.
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Add dimethyl sulfoxide (DMSO) (2-3 equivalents) to the solution.
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Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with toluene and wash it several times with water to remove the DMSO.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from hot isopropanol to yield this compound as a white crystalline solid.
Mandatory Visualization
The following diagrams illustrate the key chemical pathways involved in the synthesis of this compound and its common side reactions.
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Purification of Bis(4-tert-butylphenyl) disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Bis(4-tert-butylphenyl) disulfide.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solution is not saturated. | Concentrate the solution by carefully evaporating some of the solvent. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| The chosen solvent is not ideal. | Try a different solvent or a mixed solvent system. Good single solvents for diaryl disulfides include isopropanol and ethanol. A mixed solvent system like hexane/ethyl acetate can also be effective. | |
| Oily Product Forms Instead of Crystals | The compound is "oiling out" due to being supersaturated at a temperature above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| The presence of significant impurities is depressing the melting point. | Purify the crude product by column chromatography before recrystallization. | |
| Crystals are Colored (e.g., yellow) | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield. |
| Oxidation of the disulfide or residual thiol. | Ensure the purification process is carried out with minimal exposure to air and light. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The solvent system is not optimal. | For nonpolar compounds like this compound, a hexane/ethyl acetate solvent system is a good starting point. Optimize the ratio using Thin Layer Chromatography (TLC) beforehand. A gradient elution, starting with a low polarity (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity, will likely provide the best separation. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended. | |
| The sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of the initial elution solvent and load it onto the column in a narrow band. | |
| Product is Tailing (streaking) on the Column | The compound is interacting too strongly with the silica gel. | The addition of a very small amount of a slightly more polar solvent to the eluent system can sometimes help. However, given the nonpolar nature of this compound, tailing is less common unless highly polar impurities are present. |
| The column is overloaded. | Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight). | |
| No Compound Eluting from the Column | The solvent system is not polar enough. | If the compound is not eluting even with an increase in the polarity of the solvent system, it may have degraded on the silica gel. Test the stability of your compound on a small amount of silica before performing column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurity is the unreacted starting material, 4-tert-butylthiophenol. Other potential impurities include the corresponding sulfide (Bis(4-tert-butylphenyl) sulfide) and trisulfide (Bis(4-tert-butylphenyl) trisulfide), which can form as byproducts during the synthesis.
Q2: How can I differentiate between the disulfide product and the thiol starting material on a TLC plate?
Both the disulfide and the thiol are UV active and will appear as dark spots under a 254 nm UV lamp.[1] To differentiate them, specific staining can be used. A potassium permanganate stain will visualize the thiol as a yellow spot on a purple background, as the thiol is readily oxidized.[2] The disulfide is less reactive and may not show up as strongly with this stain.
Q3: What is a good starting point for a recrystallization solvent?
Based on procedures for similar diaryl disulfides, isopropanol is an excellent starting choice for a single-solvent recrystallization.[3] Ethanol is also a viable option. For a mixed-solvent system, a mixture of hexane and ethyl acetate is a good starting point.
Q4: My purified product is a white solid, but it has a slight yellow tint. Is it impure?
A slight yellow tint in diaryl disulfides can sometimes be due to the presence of trace amounts of polysulfides (e.g., the trisulfide) or oxidation products. If the analytical data (NMR, GC-MS) shows high purity, the color may not be significant. If higher purity is required, a second recrystallization or careful column chromatography may be necessary.
Q5: What are the expected NMR chemical shifts for this compound?
The proton NMR spectrum in CDCl₃ is expected to show a singlet for the tert-butyl protons at approximately 1.3 ppm and a set of doublets for the aromatic protons between 7.2 and 7.5 ppm.[3] The carbon NMR will show characteristic peaks for the tert-butyl group (around 31 and 34 ppm) and the aromatic carbons.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Solvent/Eluent System | Typical Yield | Purity Achieved | Notes |
| Recrystallization | Isopropanol | >75% | >98% | A good choice for removing small amounts of impurities from a relatively clean crude product.[3] |
| Ethanol | Good | High | Another effective single solvent for recrystallization. | |
| Hexane/Ethyl Acetate | Variable | Good to High | Useful as a mixed-solvent system, the ratio can be optimized for best results. | |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | >80% | >99% | Ideal for separating the product from significant amounts of impurities, especially the starting thiol. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
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Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 99:1 hexane:ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the initial low-polarity solvent mixture. The less polar disulfide product will travel down the column faster than the more polar thiol impurity.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: A troubleshooting guide for common recrystallization issues.
References
Overcoming solubility issues with Bis(4-tert-butylphenyl) disulfide in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Bis(4-tert-butylphenyl) disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a highly lipophilic compound, which is the primary reason for its low aqueous solubility. Its key properties are summarized in the table below.[1] The high Log P value indicates a strong preference for fatty or nonpolar environments over aqueous ones.[1] The bulky tert-butyl groups also contribute to its poor solubility in water.[2]
| Property | Value | Citation |
| Molecular Formula | C20H26S2 | [1] |
| Molecular Weight | 330.6 g/mol | [1] |
| XLogP3 | 7.4 | [1] |
| IUPAC Name | 1-tert-butyl-4-[(4-tert-butylphenyl)disulfanyl]benzene | [1] |
Q2: In which solvents can I dissolve this compound for my experiments?
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture media. What is causing this and how can I prevent it?
A3: Precipitation upon addition to aqueous media is a common issue for highly lipophilic compounds. This occurs because the compound, which is stable in a high-concentration organic stock solution (e.g., DMSO), rapidly comes out of solution when diluted into a predominantly aqueous environment where its solubility is very low.
To prevent this, consider the following strategies:
-
Optimize Dilution Protocol: Avoid making large dilutions directly into the aqueous buffer. Instead, perform serial dilutions in your organic solvent (e.g., DMSO) first to lower the concentration before the final dilution into the aqueous media.[5]
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Increase Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is sufficient to maintain solubility, but low enough to not cause cellular toxicity.
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Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, in the final assay medium can help to form micelles that encapsulate the lipophilic compound and keep it in solution.
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Formulation Strategies: For in vivo or complex in vitro models, consider lipid-based formulations like nanoemulsions to improve delivery and bioavailability.[6]
Q4: Are there any alternative methods to improve the aqueous solubility of this compound?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds:
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Co-solvency: Using a mixture of solvents can improve solubility. Water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 can be used in combination with water.
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Hydrotropy: This method involves adding a high concentration of a hydrotropic agent (e.g., urea, nicotinamide) to the aqueous solution to increase the solubility of lipophilic drugs.[7][8]
-
Complexation: The use of cyclodextrins can form inclusion complexes with the lipophilic molecule, where the hydrophobic part of the molecule is shielded within the cyclodextrin cavity, increasing its apparent water solubility.
Troubleshooting Guides
Guide 1: Preparing a Solubilized Stock Solution
This guide provides a general protocol for preparing a stock solution of this compound.
Objective: To prepare a clear, high-concentration stock solution for subsequent dilution in experimental assays.
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or sonicator
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Solvent Selection: Start with an organic solvent in which the compound is likely to be soluble, such as DMSO.
-
Initial Solubility Test:
-
Weigh a small, known amount of the compound (e.g., 1-5 mg) into a vial.
-
Add a small volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mM).
-
Vortex thoroughly for 1-2 minutes.
-
-
Enhancing Solubilization:
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Alternatively, place the vial in a bath sonicator for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Once fully dissolved, store the stock solution in tightly sealed vials at -20°C or -80°C to minimize solvent absorption of water and prevent degradation.
References
- 1. This compound | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7605-48-3 | Benchchem [benchchem.com]
- 3. che.zju.edu.cn [che.zju.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay [frontiersin.org]
- 8. Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions Mediated by Bis(4-tert-butylphenyl) Disulfide
Welcome to the technical support center for bis(4-tert-butylphenyl) disulfide-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is primarily used as a sulfenylating agent to introduce the 4-tert-butylphenylthio group onto various substrates. Key applications include:
-
C-S Cross-Coupling Reactions: It serves as a sulfur source in transition metal-catalyzed and photocatalytic reactions for the synthesis of aryl sulfides.
-
Electrophilic Sulfenylation: It can act as an electrophile in the presence of a Lewis acid or other activators to sulfenylate nucleophiles such as enolates, indoles, and other electron-rich arenes.
The bulky tert-butyl groups can influence the reactivity and selectivity of these reactions, often mitigating over-reaction and providing steric shielding.[1]
Q2: Why is my sulfenylation reaction with this compound showing low yield?
A2: Low yields in sulfenylation reactions using this compound can stem from several factors:
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Steric Hindrance: The bulky tert-butyl groups can impede the reaction kinetics.[1] Increasing the reaction temperature or switching to a more reactive catalyst may be necessary.
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Insufficient Activation: In electrophilic sulfenylation, the disulfide bond requires activation. Ensure your Lewis acid or activating agent is pure and used in the correct stoichiometric amount.
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Poor Nucleophilicity of the Substrate: If your substrate is not sufficiently nucleophilic, the reaction may not proceed efficiently. Consider using a stronger base to generate a more reactive nucleophile.
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Catalyst Deactivation: In metal-catalyzed reactions, sulfur compounds can sometimes poison the catalyst. Using ligands that are resistant to sulfur poisoning, such as bulky electron-rich phosphines, can be beneficial.
Q3: I am observing the formation of symmetrical diaryl sulfides from my starting material in a cross-coupling reaction. How can I prevent this side product?
A3: The formation of symmetrical diaryl sulfides (Ar-S-Ar, where Ar is your substrate) is a common side reaction. This can occur through a competing homocoupling pathway. To minimize this:
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Optimize the Base: The choice of base can be critical in controlling selectivity. Experiment with different bases (e.g., organic vs. inorganic) to find the optimal conditions for the desired cross-coupling.
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Control Reagent Stoichiometry: Ensure that the this compound is not the limiting reagent. A slight excess of the disulfide may favor the cross-coupling pathway.
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Adjust Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling reaction, which might have a higher activation energy.
Q4: In a photocatalytic C-H thiolation reaction, my reaction is sluggish or does not go to completion. What should I check?
A4: For photocatalytic reactions, several parameters are critical:
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Light Source: Ensure your light source has the correct wavelength and intensity to excite the photocatalyst. The reaction vessel should be positioned to receive maximum and even irradiation.
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Degassing: Oxygen can quench the excited state of the photocatalyst. Thoroughly degas your solvent and reaction mixture before starting the irradiation.
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Oxidant: Many photocatalytic C-S coupling reactions require a terminal oxidant. If using an oxidant like ammonium persulfate, ensure it is fresh and fully dissolved. Using air as the oxidant can be slow and lead to degradation of the photocatalyst.[2]
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Catalyst Loading: While photocatalysts are used in catalytic amounts, too low a concentration can lead to a slow reaction rate. A typical starting point is 1-2 mol%.
Troubleshooting Guide
This guide addresses common issues encountered during reactions mediated by this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (in metal-catalyzed reactions).2. Insufficient light exposure (in photocatalytic reactions).3. Reaction temperature is too low, especially given the steric bulk of the reagent.[1]4. Poor quality of reagents or solvents. | 1. Use a fresh batch of catalyst and ensure proper activation if required.2. Check the output of your light source and the transparency of the reaction vessel. Ensure efficient stirring to bring reactants into the irradiated zone.3. Gradually increase the reaction temperature in 10 °C increments.4. Use freshly distilled or high-purity anhydrous solvents and pure reagents. |
| Formation of Multiple Products/Byproducts | 1. Competing side reactions (e.g., homocoupling of the substrate).2. Over-sulfenylation of the substrate.3. Degradation of the starting material or product under the reaction conditions.4. Formation of thiophenol as a byproduct from excess disulfide.[2] | 1. Screen different bases and solvents to improve selectivity. Adjust the stoichiometry of the reactants.2. Use a milder base or lower the reaction temperature. Consider using a protecting group strategy if multiple reactive sites are present.3. Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. Consider a lower reaction temperature.4. Optimize the amount of disulfide used; typically 1.5-2.0 equivalents relative to the substrate is a good starting point.[2] |
| Difficulty in Product Purification | 1. Presence of unreacted this compound.2. Formation of the corresponding thiol (4-tert-butylthiophenol).3. Product is unstable on silica gel. | 1. Unreacted disulfide can often be removed by recrystallization from a suitable solvent like isopropanol.2. The thiol can be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH).3. Consider alternative purification methods such as preparative TLC, recrystallization, or chromatography on a different stationary phase (e.g., alumina). |
Data Presentation: Photocatalytic Sulfenylation of Indoles
The following table summarizes the results for the visible-light-mediated C-H sulfenylation of various indoles with this compound.
| Indole Substrate | Product | Yield (%) |
| Indole | 3-(4-(tert-butyl)phenylthio)-1H-indole | 85 |
| 1-Methylindole | 1-Methyl-3-(4-(tert-butyl)phenylthio)-1H-indole | 92 |
| 5-Methoxyindole | 5-Methoxy-3-(4-(tert-butyl)phenylthio)-1H-indole | 88 |
| 5-Bromoindole | 5-Bromo-3-(4-(tert-butyl)phenylthio)-1H-indole | 75 |
| Tryptophan derivative | N-acetyl-3-(4-(tert-butyl)phenylthio)-L-tryptophan methyl ester | 78 |
Reaction conditions: Indole (0.5 mmol), this compound (0.75 mmol), photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6, 1 mol%), (NH4)2S2O8 (1.0 mmol) in CH3CN (5 mL) under blue LED irradiation for 24 hours at room temperature.
Experimental Protocols
Protocol 1: Visible-Light-Mediated C-H Sulfenylation of 1-Methylindole
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-methylindole (65.6 mg, 0.5 mmol), this compound (248.0 mg, 0.75 mmol), [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (5.6 mg, 0.005 mmol, 1 mol%), and ammonium persulfate (228.2 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (40 W, λ = 450 nm) for 24 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 20:1) to afford 1-methyl-3-(4-(tert-butyl)phenylthio)-1H-indole as a white solid.
Visualizations
Caption: Experimental workflow for photocatalytic C-H sulfenylation.
Caption: Proposed mechanism for photocatalytic C-H sulfenylation.[2]
Caption: Decision tree for troubleshooting low reaction yields.
References
Preventing the degradation of Bis(4-tert-butylphenyl) disulfide during storage
Welcome to the Technical Support Center for Bis(4-tert-butylphenyl) disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
| Issue | Possible Causes | Recommended Solutions |
| Discoloration (Yellowing) | Oxidation of the disulfide bond, exposure to light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. |
| Change in Physical State (Clumping, Oily Appearance) | Absorption of moisture, partial melting due to temperature fluctuations. | Store in a desiccator or a controlled low-humidity environment. Ensure the storage temperature is consistently maintained below its melting point. |
| Presence of Impurities in Analysis (HPLC/GC-MS) | Thermal degradation, hydrolysis, or disulfide exchange reactions. | Avoid high temperatures during storage and handling. Store in a cool, dry place. Use tightly sealed containers to prevent moisture ingress. |
| Inconsistent Experimental Results | Degradation of the compound leading to lower purity and the presence of interfering byproducts. | Re-analyze the purity of the stored compound before use. If degradation is suspected, purify the compound by recrystallization or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture absorption.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for aromatic disulfides like this compound are:
-
Thermal Decomposition: Elevated temperatures can cause cleavage of the disulfide bond, leading to the formation of various sulfur-containing byproducts.[2][3]
-
Photodegradation: Exposure to light, particularly UV light, can induce the formation of thiyl radicals, which can lead to a cascade of secondary reactions and degradation of the compound.[4][5]
-
Oxidation: In the presence of oxygen, the disulfide bond can be oxidized to form less stable thiolsulfinates and further to thiolsulfonates.
-
Hydrolysis: Although generally stable at neutral pH, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis of the disulfide bond.
Q3: What are the likely degradation products of this compound?
A3: Based on the degradation pathways of similar aromatic disulfides, potential degradation products may include:
-
4-tert-butylthiophenol (from reduction or disproportionation)
-
Bis(4-tert-butylphenyl) sulfide
-
Bis(4-tert-butylphenyl) trisulfide
-
Thiophenes and other sulfur-containing aromatic compounds from thermal decomposition.[3]
-
4-tert-butylbenzenesulfonic acid (from advanced oxidation)
Q4: How can I check if my sample of this compound has degraded?
A4: You can assess the purity and degradation of your sample using the following analytical techniques:
-
Visual Inspection: Look for changes in color (yellowing) or physical state (clumping, oiliness).
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes in the molecule.
Q5: What type of container should I use for storing this compound?
A5: Use amber glass vials with PTFE-lined caps. The amber glass will protect the compound from light, and the PTFE liner provides an inert seal to prevent contamination and moisture entry. For long-term storage, sealing the vials under an inert atmosphere is highly recommended.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Mobile Phase and Solvents:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile
3. Chromatographic Conditions:
-
Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak.
Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification of potential volatile degradation products.
1. Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
2. GC Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
3. MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI): 70 eV
-
Mass Range: m/z 40-550
4. Sample Preparation:
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Dissolve a small amount of the sample in a volatile solvent like dichloromethane or hexane.
-
Filter the solution through a 0.45 µm syringe filter.
5. Analysis:
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Inject the sample and acquire the data.
-
Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).
Protocol 3: Accelerated Stability Study
This protocol provides a framework for conducting an accelerated stability study to predict the long-term stability of the compound.
1. Objective:
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To evaluate the stability of this compound under accelerated conditions of temperature and humidity.
2. Materials:
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This compound sample
-
Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)
-
Stability chambers capable of maintaining controlled temperature and humidity.
3. Study Conditions:
-
Condition 1 (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH
-
Condition 2 (Intermediate): 30°C ± 2°C / 65% RH ± 5% RH
-
Condition 3 (Long-term): 25°C ± 2°C / 60% RH ± 5% RH (for comparison)
4. Testing Time Points:
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Accelerated: 0, 1, 3, and 6 months
-
Intermediate: 0, 3, 6, and 12 months
-
Long-term: 0, 6, 12, 18, and 24 months
5. Test Parameters:
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Visual Appearance: Color, physical state.
-
Purity Assay: Using a validated HPLC method (as described in Protocol 1).
-
Degradation Products: Identification and quantification of any significant degradation products.
6. Procedure:
-
Place a sufficient number of samples in each storage condition.
-
At each time point, withdraw samples and perform the specified tests.
-
Analyze the data to determine the rate of degradation and estimate the shelf life of the product under normal storage conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Troubleshooting inconsistent results in experiments using Bis(4-tert-butylphenyl) disulfide
Welcome to the technical support center for Bis(4-tert-butylphenyl) disulfide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues and ensure the consistency and success of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are the common impurities?
A1: The two main synthetic routes are the oxidative coupling of 4-tert-butylthiophenol and the reductive coupling of 4-tert-butylbenzenesulfonyl chloride. Common impurities can include unreacted starting materials (e.g., 4-tert-butylthiophenol), monosulfides, or over-oxidized products like sulfonic acids. The bulky tert-butyl groups can introduce steric hindrance, which may slow down reaction kinetics.[1]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure stability, it is recommended to store this compound in a cool, dry place, away from direct sunlight and strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: What are the key spectroscopic signatures for confirming the identity and purity of this compound?
A3: The identity and purity can be confirmed using a combination of techniques:
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1H NMR: Expect signals corresponding to the tert-butyl protons and the aromatic protons.
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13C NMR: Will show characteristic peaks for the aromatic carbons and the tert-butyl group carbons.
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FT-IR: Look for the characteristic C-H stretching of the aromatic and tert-butyl groups, and potentially a weak S-S stretching band.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.
Troubleshooting Inconsistent Experimental Results
Issue 1: Low or Inconsistent Reaction Yields
Q: We are experiencing highly variable yields in a reaction where this compound is a key reagent. What are the potential causes and solutions?
A: Inconsistent yields can stem from several factors related to the compound's purity, reaction conditions, and the nature of the reaction itself.
Potential Causes & Troubleshooting Steps:
-
Purity of the Disulfide: Impurities in your this compound stock can interfere with the reaction.
-
Solution: Verify the purity of your reagent using the analytical methods mentioned in the FAQs. If necessary, purify the compound by recrystallization or column chromatography.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction efficiency, especially for sterically hindered molecules.
-
Solution: While polar aprotic solvents may enhance solubility, they can also promote side reactions. Consider experimenting with less polar solvents, which might offer a better balance of reactivity and selectivity, even if the reaction rate is slightly lower.[2]
-
-
Reaction Temperature: The steric hindrance from the tert-butyl groups may necessitate higher reaction temperatures to achieve a reasonable reaction rate.
-
Solution: Gradually increase the reaction temperature in small increments. Monitor for any potential degradation of reactants or products at higher temperatures.
-
-
Catalyst Activity: If your reaction is catalyzed, the catalyst's activity could be a source of inconsistency.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive). Consider a screen of different catalysts or catalyst loadings to optimize the reaction. For instance, in the synthesis of symmetrical diaryl disulfides from sodium arenesulfinates, the choice between a Pd(OAc)2 or a Fe/HCl system can selectively yield the disulfide or the sulfide, respectively.[3]
-
Here is a general workflow for troubleshooting inconsistent yields:
Issue 2: Formation of Unwanted Byproducts
Q: Our reaction is producing significant amounts of byproducts, which is complicating purification. How can we minimize their formation?
A: The formation of byproducts is often related to side reactions of the disulfide or its precursors.
Potential Causes & Troubleshooting Steps:
-
Over-oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones, although the steric hindrance in this compound offers some protection against this.[2]
-
Solution: If using an oxidant, consider a milder reagent or stoichiometric control. Running the reaction under an inert atmosphere can also prevent oxidation by atmospheric oxygen.
-
-
Cleavage of the Disulfide Bond: In the presence of reducing agents or certain nucleophiles, the S-S bond can be cleaved, leading to thiol-related byproducts.
-
Solution: Scrutinize your reaction mixture for any components that could act as reducing agents. Ensure all reagents are free from such impurities.
-
-
Side Reactions of the Aryl Core: The tert-butylated phenyl rings can undergo other reactions under harsh conditions.
-
Solution: Opt for milder reaction conditions where possible. If high temperatures are necessary, minimize the reaction time.
-
Issue 3: Slow or Stalled Reactions
Q: The reaction is proceeding much slower than expected, or it appears to have stalled. What could be the reason?
A: The steric bulk of the tert-butyl groups is a likely contributor to slow reaction kinetics.
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance: The large tert-butyl groups can sterically hinder the approach of reactants to the disulfide bond or the aryl rings.[1][2]
-
Solution: As mentioned for low yields, increasing the reaction temperature can help overcome the activation energy barrier. Increasing the concentration of the less-hindered reactant might also improve the reaction rate.
-
-
Poor Solubility: The compound may not be fully dissolved in the chosen solvent, limiting the effective concentration.
-
Solution: Test the solubility of this compound in your chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. A summary of solvent effects on similar sterically hindered disulfides is presented in the table below.[2]
-
Data and Protocols
Table 1: Summary of Solvent Effects on Reactions with Sterically Hindered Aryl Disulfides
| Solvent Type | Examples | Advantages | Disadvantages |
| Polar Aprotic | DMF, DMSO | Enhanced solubility of precursors | May promote side reactions and lower selectivity |
| Nonpolar | Toluene, Hexane | Good balance of reactivity and selectivity; fewer side reactions | May offer lower solubility, potentially slowing the reaction |
Experimental Protocol: Synthesis via Oxidative Coupling
This protocol describes a general method for the synthesis of this compound from 4-tert-butylthiophenol.
-
Dissolution: Dissolve 4-tert-butylthiophenol in a suitable solvent such as ethanol.
-
Oxidation: Add an oxidizing agent, for example, a solution of iodine or hydrogen peroxide, dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction, for example, with a sodium thiosulfate solution if iodine was used. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Plausible Reaction Mechanism: Homocoupling of Sodium Arenesulfinates
The synthesis of diaryl disulfides can proceed through the homocoupling of sodium arenesulfinates. This reaction is believed to proceed via a radical mechanism.
References
Technical Support Center: Purification of Bis(4-tert-butylphenyl) disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Bis(4-tert-butylphenyl) disulfide. The following information is designed to help you remove impurities and ensure the quality of your material for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis. Common synthetic routes include the oxidation of 4-tert-butylthiophenol or the reaction of 4-tert-butylphenyl magnesium bromide with sulfur. Potential impurities to be aware of include:
-
Unreacted Starting Materials: Such as 4-tert-butylthiophenol.
-
Byproducts: Including 4,4'-di-tert-butyldiphenyl sulfide, which can form as a significant byproduct during certain synthesis methods. Other potential byproducts could be brominated phenols if bromination steps are involved in the synthesis of precursors.[1]
-
Oxidation Products: Such as the corresponding sulfonic acids.
-
Residual Solvents and Reagents: From the synthesis and initial workup.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be effectively determined using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, typically with a C18 column and a mobile phase consisting of acetonitrile and water, is a common and effective way to separate the main compound from its impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to identify and quantify volatile impurities. Purity of ≥98% can be confirmed using GC-MS or HPLC analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main compound and detect the presence of impurities by comparing the spectra to a reference standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. For a related compound, bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, the reported melting point is 127-128°C.[1]
Troubleshooting Purification
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar for the compound at the temperature of crystallization, or the solution is too concentrated. | Add a small amount of a more polar co-solvent (e.g., if using hexane, add a small amount of ethyl acetate). Alternatively, dilute the solution with more of the primary solvent. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was excessive. | Choose a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. |
| Crystals are very fine or powdery. | Crystallization occurred too rapidly. | Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in an insulating material. |
| Colored impurities remain in the crystals. | The impurity is co-crystallizing with the product. The impurity is adsorbed onto the crystal surface. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of impurities. | The chosen eluent system is not optimal. The column was not packed properly. The column was overloaded. | Perform thin-layer chromatography (TLC) with different solvent systems to find an optimal eluent for separation. Repack the column carefully to ensure a uniform stationary phase. Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel. The compound is not fully soluble in the eluent. | Add a small amount of a polar modifier (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds) to the eluent. Choose an eluent system in which the compound is more soluble. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present. Iterative recrystallization from ethanol or dichloromethane is a recommended starting point.[3] For a similar compound, 4,4′-dichlorodiphenyl disulfide, recrystallization from ethanol has been shown to be effective.[4]
Materials:
-
Crude this compound
-
Ethanol or Dichloromethane (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (ethanol or dichloromethane).
-
Heating: Gently heat the mixture on a hot plate while stirring. If using a low-boiling solvent like dichloromethane, use a condenser. Add small portions of the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel column chromatography, which is effective for removing unreacted thiols or disulfide byproducts.[3]
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Hexane and Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Eluent Preparation: Prepare a low-polarity eluent, for example, a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The optimal ratio should be determined by TLC analysis of the crude material beforehand.
-
Column Packing: Pack the chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the prepared solvent system.
-
Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Purity Data Comparison (Illustrative)
| Purification Method | Starting Purity (Typical) | Achievable Purity | Key Impurities Removed |
| Recrystallization (Ethanol) | 90-95% | >98% | Starting materials, some byproducts |
| Column Chromatography | 90-95% | >99% | Closely related byproducts (e.g., sulfides), unreacted thiols |
Note: The starting purity is an estimate for commercial-grade material and can vary. The achievable purity is based on literature for this class of compounds.
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. Separation of Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 7605-48-3 | Benchchem [benchchem.com]
- 4. che.zju.edu.cn [che.zju.edu.cn]
Managing the odor of thiophenol precursors in Bis(4-tert-butylphenyl) disulfide synthesis
Technical Support Center: Bis(4-tert-butylphenyl) disulfide Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for managing the potent odor of 4-tert-butylthiophenol, a key precursor in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the source of the strong odor during the synthesis?
A1: The primary source of the powerful, unpleasant odor is the starting material, 4-tert-butylthiophenol.[1][2][3] Thiols, also known as mercaptans, are a class of organosulfur compounds notorious for their potent smells, which are detectable by the human nose at extremely low concentrations.[4][5]
Q2: Why is odor management so critical when working with thiophenols?
A2: Beyond the immediate discomfort, the odor can cause nausea and migraines in laboratory personnel, significantly impacting productivity.[6] Furthermore, because the smell is so pervasive, its presence can cause unnecessary alarm for other building occupants and may indicate a potential leak or spill.[7][8] Proper management is essential for maintaining a safe and considerate laboratory environment.
Q3: What is the basic principle behind neutralizing thiophenol odors?
A3: The fundamental strategy is to oxidize the volatile and malodorous thiol (R-SH) into a disulfide (R-S-S-R) or a non-volatile, odorless salt like a sulfonate.[7][8][9] This is typically achieved using oxidizing agents such as sodium hypochlorite (bleach) or hydrogen peroxide.[4][10] The resulting disulfide, this compound, is the desired product and is significantly less odorous.
Q4: What personal protective equipment (PPE) is required when handling 4-tert-butylthiophenol?
A4: Standard laboratory PPE, including a lab coat, chemical safety goggles, and gloves, is mandatory.[8][11] It is highly recommended to use disposable aprons or lab coats, as clothing can be difficult to deodorize after contamination.[9] Always handle the chemical within a certified chemical fume hood.[5][11]
Troubleshooting Guide
Q1: I've finished the reaction and cleanup, but a persistent thiol odor remains in the lab. What should I do?
A1: A lingering odor suggests trace amounts of thiophenol have escaped into the lab environment. A common recommendation is to place open Pyrex dishes containing a diluted bleach solution in the affected areas (inside the fume hood and on lab benches). This can help neutralize airborne thiol molecules over time.[10] Ensure the lab is well-ventilated.
Q2: I spilled a small amount of 4-tert-butylthiophenol inside the fume hood. How should I clean it up?
A2: For minor spills within the fume hood, first ensure all ignition sources are removed.[9] Use an absorbent material to soak up the liquid.[1] Then, decontaminate the surface by washing it with a sodium hypochlorite (bleach) solution.[9] All contaminated materials, including gloves and absorbent pads, should be immediately placed in a dedicated, sealed plastic bag for hazardous waste disposal.[8][9] Warning: Never use dry, powdered hypochlorite or other strong oxidizers on mercaptan spills, as this can lead to autoignition.[9]
Q3: My glassware still smells after washing. How can I effectively decontaminate it?
A3: Glassware that has come into contact with thiols should be decontaminated before standard washing. Immediately after use, rinse the glassware with an oxidizing solution. The most common method is to soak the glassware in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) for at least 14 hours (overnight).[5] After soaking, rinse the glassware thoroughly with water before proceeding with normal cleaning procedures.[5]
Q4: The bleach trap for my reaction exhaust is not effectively controlling the odor. What could be wrong?
A4: Check the following:
-
Concentration: Ensure you are using fresh, commercial-grade bleach. An old or overly diluted solution will be ineffective. The trap should be filled about halfway with the bleach solution.[7]
-
Flow Rate: The flow of inert gas from your reaction should be slow enough to allow for sufficient contact time with the bleach solution. A rate of 1-2 bubbles per second is a good guideline.[5]
-
Neutralization: The oxidation reaction can generate hydrochloric acid, which can neutralize the hypochlorite. For reactions with a large amount of thiol, it may be necessary to connect a second trap containing a potassium hydroxide solution after the bleach trap to neutralize any acidic gases.[7]
Odor Management and Neutralization Data
The following table summarizes common reagents used for neutralizing thiophenol odors. The primary method is oxidation.
| Reagent | Typical Concentration | Application Notes | Efficacy |
| Sodium Hypochlorite (Bleach) | 5-10% solution (Commercial bleach is ~6%)[7][8][9] | Used for gas traps, spill cleanup, and glassware decontamination. A 1:1 dilution with water is effective for soaking baths.[5] | High |
| Hydrogen Peroxide | 3-30% solution[4][10][12] | Effective for oxidizing thiols. The reaction can be catalyzed by a soluble iron salt (e.g., ferrous sulfate) for more rigorous oxidation.[4] | High |
| Potassium Permanganate | Dilute aqueous solution | Strong oxidizer. Can be used for decontamination, but may leave manganese dioxide stains on glassware. | High |
| Oxone™ (Potassium peroxymonosulfate) | Saturated aqueous solution | Considered more effective than bleach by some users for decontamination and does not have a strong chlorine smell.[6] | High |
Experimental Protocols
Protocol 1: Synthesis of this compound with Integrated Odor Control
This protocol describes the air oxidation of 4-tert-butylthiophenol. The procedure must be performed entirely within a certified chemical fume hood.
1. Preparation and Setup:
- Prepare a bleach bath by combining commercial bleach and water in a 1:1 ratio within a plastic container. Keep this in the back of the fume hood for immediate disposal of contaminated tips and for final glassware cleaning.[5]
- Set up a gas trap by filling a glass bubbler halfway with fresh commercial bleach.[7]
- Assemble the reaction apparatus (e.g., a round-bottom flask with a stir bar and condenser). Ensure all joints are properly sealed. Connect the exhaust from the condenser to the bleach trap.[5]
2. Reaction Procedure:
- To the flask, add 4-tert-butylthiophenol (1 equivalent).
- Add a suitable solvent (e.g., DMF) and a base (e.g., Triethylamine, 1.0 equivalent).[13]
- Heat the reaction mixture (e.g., to 80°C) and allow air to be bubbled through the solution via a needle, with the exhaust gas passing through the bleach trap.[14]
- Monitor the reaction by TLC until the starting thiol is consumed.
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Quenching: Before proceeding with extraction, add a small amount of bleach or hydrogen peroxide solution dropwise to the reaction mixture to oxidize any residual, unreacted thiophenol.[10]
- Perform a standard aqueous work-up. When using a rotary evaporator to remove solvent, ensure the vacuum pump exhaust is vented into the fume hood or through a secondary bleach trap.[5]
- Purify the crude product by recrystallization or column chromatography to obtain this compound.
4. Cleanup:
- Dispose of all liquid and solid waste into appropriately labeled hazardous waste containers.[5]
- Immediately place all used glassware into the prepared bleach bath to soak overnight.[5][7]
- Wipe down the fume hood surfaces where work was conducted with a bleach solution.[9]
Visualizations
Caption: Experimental workflow for disulfide synthesis with odor control.
Caption: Troubleshooting decision tree for managing persistent thiol odors.
References
- 1. 4-tert-Butylthiophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Trustworthy Factory Supply 4-tert-Butylthiophenol 2396-68-1 with Safe Shipping [orchid-chem.net]
- 3. 4-Tert-Butylbenzenethiol | C10H14S | CID 75454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. reddit.com [reddit.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Scaling up the synthesis of Bis(4-tert-butylphenyl) disulfide for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Bis(4-tert-butylphenyl) disulfide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and scale-up of this compound.
Question: Why is the reaction yield of this compound lower than expected?
Answer: Low yields can stem from several factors depending on the synthetic route employed.
-
Incomplete Reaction: The reaction time may be insufficient for the complete conversion of starting materials. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Suboptimal Temperature: The reaction temperature might not be optimal. For instance, in the synthesis of related bulky diaryl disulfides, reactions are often carried out at specific temperatures to maximize yield and minimize byproducts. For example, a patent for a similar compound specifies a reaction at room temperature for 4 hours.[1]
-
Side Reactions: The formation of byproducts such as the corresponding monosulfide (4,4'-di-tert-butyldiphenyl sulfide) or higher polysulfides can significantly reduce the yield of the desired disulfide.[2] The choice of solvent and reaction conditions can influence the selectivity towards the disulfide.[1]
-
Oxidation of Thiol Precursor (if applicable): If the synthesis proceeds via a 4-tert-butylphenylthiol intermediate, premature oxidation or side reactions of the thiol can lead to a lower yield of the disulfide.
-
Purification Losses: Significant amounts of product may be lost during workup and purification steps like crystallization or column chromatography.[1][2] Optimizing the purification method is crucial for maximizing the isolated yield.
Question: What are the common impurities and byproducts in the synthesis of this compound and how can they be minimized?
Answer: Common impurities include unreacted starting materials, the corresponding monosulfide, and higher polysulfides.
-
Minimizing Monosulfide Formation: The formation of the monosulfide is a common competing reaction.[2] The reaction conditions, particularly the choice of sulfur source and catalyst, can be optimized to favor disulfide formation.
-
Avoiding Polysulfides: The formation of trisulfides and higher polysulfides can be minimized by controlling the stoichiometry of the sulfur source.[3]
-
Removal of Impurities: Purification is typically achieved through recrystallization from solvents like isopropanol or ethanol, or by column chromatography.[1][2] The purity of the final product should be confirmed by analytical techniques such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Question: How can the reaction be safely scaled up for industrial production?
Answer: Scaling up requires careful consideration of several safety aspects.
-
Exothermic Reactions: Some synthetic routes can be highly exothermic.[1] The reaction temperature must be carefully controlled, and an appropriate cooling system should be in place. Gradual addition of reagents is often necessary to manage the heat generated.
-
Hazardous Reagents: Depending on the synthetic route, hazardous materials like chlorosulfonic acid or bromine may be used.[2] All personnel should be equipped with appropriate personal protective equipment (PPE), and the reaction should be carried out in a well-ventilated area or a fume hood.[4][5][6]
-
Waste Disposal: Chemical waste must be disposed of according to local regulations.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the industrial synthesis of this compound?
A1: Common starting materials include 4-tert-butyltoluene, tert-butylbenzene, and 4-tert-butylphenol.[2][4] The choice of starting material often depends on cost, availability, and the specific synthetic route being employed.
Q2: Which analytical techniques are recommended for characterizing the final product?
A2: A combination of spectroscopic methods is recommended for structural confirmation and purity assessment. These include ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as GC-MS or HPLC for purity analysis.[2]
Q3: What are the key safety precautions to consider when working with the precursors of this compound?
A3: Precursors such as 4-tert-butylphenol can cause skin irritation and serious eye damage.[4] It is crucial to wear protective gloves, clothing, and eye/face protection.[4][5][6] Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6]
Data Presentation
Table 1: Comparison of Synthetic Routes for Diaryl Disulfides
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reference |
| Chlorosulfonylation/Reduction | 5-tert-butyl-1,3-dimethylbenzene | Chlorosulfonic acid, HBr/Acetic Acid | 79% (for a related compound) | [1] |
| Oxidation of Thiol | 4-methoxybenzenethiol | Copper(II) nitrate | 99% (for a related compound) | [7] |
| From Sodium Arenesulfinates | Sodium p-toluenesulfinate | TBAI, H₂SO₄ | 76% (gram-scale for a related compound) | [8] |
Experimental Protocols
1. Synthesis via Chlorosulfonylation and Reductive Coupling (Adapted from a similar synthesis[1])
This protocol is adapted for the synthesis of this compound.
-
Step 1: Chlorosulfonylation of tert-butylbenzene
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, place tert-butylbenzene.
-
Cool the vessel in an ice bath and slowly add chlorosulfonic acid while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 4-tert-butylbenzenesulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Step 2: Reductive Coupling of 4-tert-butylbenzenesulfonyl chloride
-
To a solution of 4-tert-butylbenzenesulfonyl chloride in acetic acid, add 33% hydrobromic acid in acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with water, and then recrystallize from isopropanol to obtain pure this compound.
-
2. Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. US20120157716A1 - Methods for Preparing Diaryl Disulfides - Google Patents [patents.google.com]
- 2. This compound | 7605-48-3 | Benchchem [benchchem.com]
- 3. WO2006016881A1 - Process for producing diallyl disulfide - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Bis(4-tert-butylphenyl) Disulfide and Other Disulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of bis(4-tert-butylphenyl) disulfide alongside other aromatic and aliphatic disulfides. The reactivity of disulfide bonds is a critical parameter in various fields, including drug delivery, materials science, and polymer chemistry. Understanding the factors that govern the cleavage and formation of these bonds is essential for designing novel molecules and systems with desired functionalities.
This compound is an aromatic disulfide characterized by the presence of bulky tert-butyl groups in the para position of each phenyl ring. These substituents exert significant steric and electronic effects that modulate the reactivity of the sulfur-sulfur bond. This guide summarizes available experimental data for a range of disulfides to provide a quantitative comparison and discusses the expected reactivity of this compound based on established chemical principles.
Factors Influencing Disulfide Bond Reactivity
The reactivity of disulfide bonds is primarily influenced by:
-
Electronic Effects: Electron-donating groups attached to the aromatic ring, such as the tert-butyl group, can increase the electron density on the sulfur atoms. This can strengthen the S-S bond, making it less susceptible to nucleophilic attack and reduction. Conversely, electron-withdrawing groups tend to decrease the bond strength and enhance reactivity.
-
Steric Hindrance: Bulky substituents near the disulfide bond, like the tert-butyl groups in this compound, can physically obstruct the approach of reducing agents or other reactants, thereby slowing down the reaction rate.[1]
-
Ring Strain: Cyclic disulfides, particularly those in strained ring systems, exhibit significantly higher reactivity due to the inherent instability of the strained conformation.
Quantitative Comparison of Disulfide Reactivity
Table 1: Rate Constants for the Reduction of Various Disulfides with Dithiothreitol (DTT)
| Disulfide | Structure | Second-Order Rate Constant (k) at pH 7.4 (M⁻¹s⁻¹) | Reference |
| Expected: this compound | CC(C)(C)c1ccc(SSc2ccc(C(C)(C)C)cc2)cc1 | Lower than diphenyl disulfide (qualitative) | [1] |
| Diphenyl disulfide | c1ccccc1SSc1ccccc1 | ~5 | [2] |
| Oxidized Glutathione (GSSG) | C(--INVALID-LINK--N--INVALID-LINK--C(=O)NCC(=O)O)N)C(=O)O | ~0.1-10 | [3] |
| Insulin (disulfide bonds) | Protein | ~5 | [2] |
Note: The reactivity of this compound is expected to be lower than that of diphenyl disulfide due to the electron-donating and sterically hindering effects of the tert-butyl groups.[1]
Table 2: Standard Reduction Potentials of Selected Disulfides
| Disulfide | Structure | Standard Reduction Potential (E°') (V vs. SHE) | Reference |
| Expected: this compound | CC(C)(C)c1ccc(SSc2ccc(C(C)(C)C)cc2)cc1 | More negative than diphenyl disulfide (qualitative) | [4] |
| Diphenyl disulfide | c1ccccc1SSc1ccccc1 | -0.23 | [4] |
| Lipoic Acid | C1CS--INVALID-LINK--CCCCC(=O)O | -0.32 | [4] |
| Oxidized Glutathione (GSSG) | C(--INVALID-LINK--N--INVALID-LINK--C(=O)NCC(=O)O)N)C(=O)O | -0.24 | [4] |
Note: A more negative reduction potential indicates a greater resistance to reduction. The electron-donating nature of the tert-butyl groups is expected to make the reduction of this compound less favorable compared to diphenyl disulfide.
Table 3: S-S Bond Dissociation Energies (BDEs) of Representative Disulfides
| Disulfide | Structure | Bond Dissociation Energy (kcal/mol) | Reference |
| Expected: this compound | CC(C)(C)c1ccc(SSc2ccc(C(C)(C)C)cc2)cc1 | Higher than diphenyl disulfide (qualitative) | [1] |
| Diphenyl disulfide | c1ccccc1SSc1ccccc1 | ~60 | [5] |
| Dimethyl disulfide | CSSC | ~74 | [5] |
| Di-tert-butyl disulfide | CC(C)(C)SSC(C)(C)C | ~60 | [5] |
Note: The electron-donating effect of the tert-butyl groups is predicted to slightly increase the S-S bond dissociation energy of this compound compared to the unsubstituted diphenyl disulfide.
Experimental Protocols
Measurement of Disulfide Reduction Kinetics using Dithiothreitol (DTT)
This protocol describes a common method for monitoring the reduction of a disulfide by the reducing agent dithiothreitol (DTT) through spectrophotometry. The reaction involves the reduction of the disulfide and the concomitant oxidation of DTT, which can be followed by measuring the decrease in the disulfide's absorbance or the change in absorbance of a reporter molecule.
Materials:
-
Disulfide compound of interest (e.g., this compound)
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the disulfide compound in a suitable solvent (e.g., ethanol or DMSO) at a known concentration.
-
Prepare a fresh stock solution of DTT in the reaction buffer.
-
-
Reaction Setup:
-
In a quartz cuvette, add the reaction buffer and a specific volume of the disulfide stock solution to achieve the desired final concentration.
-
Initiate the reaction by adding a specific volume of the DTT stock solution to the cuvette. The concentration of DTT should be in excess to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Monitoring:
-
Immediately after adding DTT, start monitoring the change in absorbance at a wavelength where the disulfide absorbs and the product thiol does not, or where a change in absorbance is expected upon reaction. For aromatic disulfides, this is often in the UV range.
-
Record the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance becomes stable).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
For a pseudo-first-order reaction, the data can be fitted to an exponential decay curve to determine the observed rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of DTT.
-
Quantification of Thiol Formation using Ellman's Test
Ellman's test is a colorimetric assay used to quantify the concentration of free thiol groups in a solution. It is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with a thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Sample containing free thiols (resulting from disulfide reduction)
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
Standard thiol solution (e.g., L-cysteine) for calibration
-
UV-Vis Spectrophotometer or plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Ellman's Reagent (e.g., 4 mg/mL in the reaction buffer).
-
Prepare a series of standard solutions of L-cysteine with known concentrations in the reaction buffer.
-
-
Assay:
-
To a set of tubes or wells in a microplate, add a known volume of the sample or standard solution.
-
Add a specific volume of the Ellman's Reagent solution to each tube/well and mix thoroughly.
-
Incubate the mixture at room temperature for 15 minutes to allow the color to develop.
-
-
Measurement:
-
Measure the absorbance of each sample and standard at 412 nm using a spectrophotometer or microplate reader. Use the reaction buffer mixed with Ellman's reagent as a blank.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance values of the L-cysteine standards against their known concentrations.
-
Determine the concentration of thiols in the sample by interpolating its absorbance value on the standard curve.
-
Signaling Pathways Involving Disulfide Reactivity
Disulfide bond formation and cleavage are crucial mechanisms in cellular signaling, often mediated by reactive oxygen species (ROS) and the glutathione redox system.
ROS-Mediated Signaling
Reactive oxygen species, such as hydrogen peroxide (H₂O₂), can act as signaling molecules by reversibly oxidizing specific cysteine residues in proteins.[1][6] This oxidation can lead to the formation of intramolecular or intermolecular disulfide bonds, altering the protein's conformation and activity. This process is a key regulatory mechanism in various signaling cascades, including those involved in cell growth, proliferation, and apoptosis.[7][8]
Glutathione Redox Cycle
The glutathione system is a major cellular antioxidant system that plays a central role in maintaining the redox balance.[9][10] Reduced glutathione (GSH) can reduce disulfide bonds in proteins, either directly or through the action of glutaredoxins. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, utilizing NADPH as a reducing equivalent. This cycle is critical for protecting cells from oxidative stress and for regulating signaling pathways that are sensitive to the cellular redox state.[10][11]
References
- 1. This compound | 7605-48-3 | Benchchem [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disulfide - Wikipedia [en.wikipedia.org]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS signaling in innate immunity via oxidative protein modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidant Sensing by Reversible Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. classic.wikipathways.org [classic.wikipathways.org]
A Comparative Analysis of Bis(4-tert-butylphenyl) disulfide and Diphenyl disulfide for Researchers and Drug Development Professionals
An objective comparison of the physicochemical properties, synthesis, reactivity, and potential applications of Bis(4-tert-butylphenyl) disulfide and diphenyl disulfide, supported by experimental data and detailed protocols.
In the landscape of organic synthesis and drug development, disulfide-containing compounds play a pivotal role as versatile reagents and structural motifs. Among these, diphenyl disulfide has long been a staple in the chemist's toolbox. However, the increasing need for molecules with tailored properties has brought derivatives such as this compound to the forefront. This guide provides a comprehensive comparative study of these two disulfides, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Structures
The introduction of tert-butyl groups at the para positions of the phenyl rings in this compound significantly alters its physical and chemical properties compared to the unsubstituted diphenyl disulfide. These differences, summarized in the table below, have profound implications for their solubility, reactivity, and potential applications.
| Property | This compound | Diphenyl disulfide |
| Molecular Formula | C₂₀H₂₆S₂[1][2] | C₁₂H₁₀S₂ |
| Molecular Weight | 330.6 g/mol [1] | 218.34 g/mol [3] |
| Appearance | White to off-white crystalline solid | Colorless to light yellow crystalline solid[4] |
| Melting Point | Not specified in search results | 58-60 °C[3] |
| Boiling Point | Not specified in search results | 191-192 °C (15 mmHg)[3] |
| Solubility | Likely soluble in nonpolar organic solvents | Insoluble in water; soluble in ether, alcohol, and xylene.[4] |
| LogP | 7.4 (calculated)[1] | 4.41[5] |
The most notable differences arise from the bulky and lipophilic nature of the tert-butyl groups. The significantly higher molecular weight and calculated LogP value of this compound indicate its increased lipophilicity and potentially lower aqueous solubility compared to diphenyl disulfide. This can be a critical factor in designing drug candidates or in selecting solvents for chemical reactions.
Synthesis and Experimental Protocols
Both disulfides can be synthesized through the oxidation of their corresponding thiols. However, alternative methods are also available, particularly for diphenyl disulfide, which is commercially available and often used without the need for laboratory synthesis.
Experimental Protocol: Synthesis of Diphenyl Disulfide from Thiophenol
This protocol describes a common laboratory-scale synthesis of diphenyl disulfide via the oxidation of thiophenol using iodine.
Materials:
-
Thiophenol
-
Iodine (I₂)
-
Ethanol
-
Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolve thiophenol in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of iodine in ethanol.
-
Slowly add the iodine solution to the thiophenol solution at room temperature with constant stirring. The reaction is typically exothermic.
-
Continue stirring for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, a pale yellow solution should be obtained. If excess iodine is present (indicated by a persistent brown color), add a few drops of sodium thiosulfate solution until the color disappears.
-
Pour the reaction mixture into a larger volume of cold deionized water to precipitate the diphenyl disulfide.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water to remove any remaining impurities.
-
Dry the purified diphenyl disulfide in a desiccator or a vacuum oven at a low temperature.
A similar oxidative coupling approach can be employed for the synthesis of this compound, starting from 4-tert-butylthiophenol.[6]
General synthesis of disulfides via thiol oxidation.
Reactivity and Performance: The Influence of Steric Hindrance
The primary difference in the chemical reactivity between this compound and diphenyl disulfide stems from the steric hindrance imposed by the tert-butyl groups.[6] This steric bulk can influence reaction rates and, in some cases, the reaction pathway itself.
In many reactions, the disulfide bond undergoes cleavage to form two thiyl radicals or is attacked by a nucleophile. The bulky tert-butyl groups in this compound can shield the S-S bond, making it less accessible to attacking species compared to the exposed S-S bond in diphenyl disulfide.[6][7] This can lead to slower reaction kinetics in reactions such as reductions or nucleophilic substitutions.
Conversely, this steric protection can also be advantageous. It can enhance the stability of the disulfide, making it a more robust reagent in certain synthetic transformations where the disulfide moiety needs to remain intact. Furthermore, the electron-donating nature of the tert-butyl groups can influence the electronic properties of the sulfur atoms, potentially affecting the bond dissociation energy of the S-S bond.[6]
Diphenyl disulfide is known to act as a catalyst in various photoreactions, such as the cis-trans isomerization of alkenes.[8] This catalytic activity involves the homolytic cleavage of the S-S bond upon UV irradiation to generate phenylthiyl radicals, which then initiate the isomerization process.[4][9] While similar photocatalytic activity can be expected from this compound, the steric bulk of the tert-butyl groups might influence the stability and reactivity of the resulting thiyl radicals.
Photocatalytic cycle of diphenyl disulfide in alkene isomerization.
Applications in Drug Development and Research
Both disulfides serve as valuable reagents for introducing the phenylthio or tert-butylphenylthio moiety into molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals.[3]
Diphenyl disulfide is widely used for the α-phenylsulfenylation of carbonyl compounds.[3] It is also a key intermediate in the synthesis of various drugs.[3]
This compound , with its increased lipophilicity, may be particularly useful in the development of drug candidates intended to cross lipid membranes. The bulky tert-butyl groups can also be exploited to modulate the binding of a molecule to a biological target, potentially enhancing selectivity and reducing off-target effects.[7] Furthermore, this compound and its derivatives have been investigated in materials science and coordination chemistry.[6]
Toxicological Profile
Diphenyl disulfide is classified as irritating to the eyes, respiratory system, and skin.[10] It is also considered harmful to aquatic life.[3] The oral LD50 in rats is reported to be between 300 and 2000 mg/kg.[11]
Detailed toxicological data for This compound is not as readily available in the public domain. However, given its structural similarity to diphenyl disulfide, it should be handled with appropriate caution, assuming it may have a similar or potentially modified toxicological profile. The increased lipophilicity could influence its absorption and distribution in biological systems.
Conclusion and Future Perspectives
Diphenyl disulfide remains a versatile and cost-effective reagent for a wide range of applications. Its reactivity is well-understood, and it serves as a reliable building block in organic synthesis.
This compound, on the other hand, offers a valuable alternative for applications where modified physicochemical properties are desired. The steric and electronic effects of the tert-butyl groups provide opportunities to fine-tune solubility, stability, and reactivity. For drug development professionals, these modifications can be crucial in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
Future comparative studies should focus on generating quantitative experimental data on the performance of these two disulfides in specific, industrially relevant reactions. Investigating the biological activity and toxicological profiles of a wider range of substituted diphenyl disulfides will also be crucial for expanding their application in medicinal chemistry and materials science. The choice between these two compounds will ultimately depend on the specific requirements of the intended application, with diphenyl disulfide being the workhorse for general purposes and this compound offering a more tailored approach for specialized needs.
References
- 1. This compound | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Diphenyl disulfide | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 7605-48-3 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 9. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. chemicalbook.com [chemicalbook.com]
A Comparative Guide to Analytical Methods for Bis(4-tert-butylphenyl) disulfide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Bis(4-tert-butylphenyl) disulfide. This compound is of interest in various fields, including its potential as a leachable or extractable from polymer materials used in pharmaceutical manufacturing and packaging. The selection of an appropriate analytical technique is critical for accurate and reliable quantification. This document outlines common chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provides expected performance characteristics based on validated methods for structurally similar disulfide compounds.
Comparison of Analytical Techniques
The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), typically with Ultraviolet (UV) detection, and Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
| Parameter | HPLC-UV | GC-MS/FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 reversed-phase silica | Polysiloxane-based (e.g., HP-1, DB-5) |
| Typical Mobile/Carrier Gas | Acetonitrile/Water gradients | Helium |
| Detection | UV Absorbance | Mass Spectrometry (MS) or Flame Ionization Detection (FID) |
| Analyte Suitability | Non-volatile, thermally stable compounds | Volatile or semi-volatile, thermally stable compounds |
| Sample Preparation | Dissolution in a suitable organic solvent | Dissolution in a volatile solvent, potential for derivatization for non-volatile samples[1] |
| Advantages | - Wide applicability- Robust and reproducible | - High sensitivity and selectivity (especially with MS)- Excellent for identifying unknown compounds |
| Limitations | - May have lower sensitivity than GC-MS | - Requires analyte to be volatile and thermally stable- Derivatization can add complexity[1] |
Performance Characteristics
The following table summarizes typical performance data for the analysis of disulfide compounds using HPLC and GC, providing an expected range of performance for this compound methods. These values are derived from validated methods for analogous compounds like diallyl disulfide.[2][3][4]
| Validation Parameter | HPLC-UV (Expected) | GC-FID (Validated for Diallyl Disulfide)[2][3][4] |
| Linearity (Correlation Coefficient, r) | > 0.999 | 0.9999 |
| Concentration Range | 8 - 48 µg/mL (for allyl disulfide)[5] | 0.5 - 20 µg/mL |
| Limit of Detection (LOD) | Dependent on UV absorbance | 0.3063 µg/mL |
| Limit of Quantification (LOQ) | Dependent on UV absorbance | 1.0210 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98.05 - 101.76% |
| Precision (RSD) | < 2% | ≤ 2% |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for allyl disulfide.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: Acetonitrile:Water:Tetrahydrofuran (70:27:3, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 298 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the expected linear range.
Gas Chromatography with Mass Spectrometry (GC-MS)
This protocol is based on a validated method for diallyl disulfide and general procedures for extractables and leachables analysis.[2][3][4][6]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.[6]
-
Injection Volume: 1 µL.[6]
-
Oven Temperature Program: Initial temperature of 140 °C, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: m/z 50-500.[6]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or acetone.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for sample analysis using HPLC-UV and GC-MS.
References
- 1. Do’s and Don’ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals | Labcompare.com [labcompare.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. [PDF] VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 5. Validation of HPTLC and HPLC methods for the quantitative determination of allyl disulfide in some polyherbal oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
A Comparative Guide to Bis(4-tert-butylphenyl) disulfide: Experimental Cross-Validation
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is a critical step in experimental design. This guide provides a comparative analysis of Bis(4-tert-butylphenyl) disulfide and its alternatives, focusing on their potential biological activities. Due to a lack of directly comparable experimental data for this compound in the available literature, this guide leverages data from structurally related compounds to provide a contextual performance overview.
Physicochemical Properties
A foundational aspect of any experimental compound is its fundamental physicochemical properties. These characteristics influence a compound's solubility, reactivity, and overall suitability for various biological assays.
| Property | This compound | Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide | Bis(p-tolyl) disulfide | Diphenyl disulfide |
| Molecular Formula | C20H26S2[1] | C24H34S2 | C14H14S2 | C12H10S2 |
| Molecular Weight ( g/mol ) | 330.6[1] | 386.7 | 246.4 | 218.3 |
| CAS Number | 7605-48-3[1] | 68819-90-9 | 103-19-5 | 882-33-7 |
| Appearance | Colorless crystalline material | - | Solid | Colorless crystalline material |
| XLogP3 | 7.4[1] | 8.8 | - | 4.3 |
Antioxidant Activity
The antioxidant potential of a compound is its ability to neutralize harmful free radicals, a property often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. While specific IC50 data for this compound was not found, data for structurally related phenolic compounds and other antioxidants are presented for comparison. Phenolic hydroxyl groups are known to significantly contribute to antioxidant activity.
| Compound | Class | Antioxidant Activity (IC50) | Reference |
| 2,4-Di-tert-butylphenol | Phenol | - | Exhibits significant antioxidant activity[2] |
| bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)sulfide (Thiophane) | Phenolic Sulfide | Protects cells better than Trolox | [3] |
| Ascorbic Acid (Vitamin C) | Standard Antioxidant | Varies by assay conditions | [4] |
| Trolox | Standard Antioxidant | Varies by assay conditions | [3] |
Note: The presence of bulky tert-butyl groups on the phenyl rings of this compound may offer some steric hindrance, potentially influencing its interaction with free radicals. However, the absence of hydroxyl groups suggests its radical scavenging activity is likely to be significantly lower than that of phenolic antioxidants.
Antibacterial Activity
The antibacterial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium. While specific MIC values for this compound were not identified, the following table presents data for other disulfide-containing compounds against various bacterial strains, offering a perspective on the potential antibacterial activity of this class of compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| S,S′-bis(isopropoxy) disulfide | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [5] |
| Ajoene | Bacillus cereus, Bacillus subtilis, Mycobacterium smegmatis, Streptomyces griseus | 4 | [5] |
| Pyridine-N-oxide disulfide analog | Mycobacterium tuberculosis | 4 | [5] |
| Bis[2-amino-4-phenyl-5-thiazolyl] disulfides | Bacillus cereus, Pseudomonas aeruginosa | Showed marked activity | |
| Vancomycin derivative with disulfide | Moraxella catarrhalis | 0.5 | [5] |
| 2,4-Di-tert-butylphenol | Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 | [2] |
Note: The disulfide bond is a key structural feature in many compounds exhibiting antibacterial activity. The activity can be influenced by the nature of the substituents on the aromatic rings.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol provides a general procedure for assessing the antioxidant activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the test sample or control to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[6][7][8][9][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard method for determining the antibacterial activity of a compound.
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent and prepare a series of two-fold dilutions in the broth medium in a 96-well plate.
-
Preparation of Inoculum: Prepare a suspension of the test bacteria in the broth medium and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[11][12][13][14]
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[13]
Visualizations
Caption: Workflow for the synthesis and biological evaluation of disulfide compounds.
This guide provides a framework for understanding the potential performance of this compound in a research context. The provided experimental protocols and comparative data for related compounds should aid in the design of future studies to directly elucidate the biological activities of this specific molecule.
References
- 1. This compound | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Antioxidative activity of thiophane [bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)sulfide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. youtube.com [youtube.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Bis(4-tert-butylphenyl) disulfide in Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for precise control over polymerization processes is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with tailored properties for advanced applications, including drug delivery and materials science. Bis(4-tert-butylphenyl) disulfide is an aromatic disulfide that holds potential as a regulator in polymerization reactions. This guide provides a comparative benchmark of its anticipated performance against established alternatives, supported by experimental data from analogous systems. Due to the limited direct experimental data on the performance of this compound in polymerization, this guide leverages data from closely related aromatic disulfides and conventional initiators to provide a comprehensive comparison.
Performance Comparison of Polymerization Agents
The efficacy of an initiator or chain transfer agent in a polymerization reaction is paramount for controlling the molecular weight (Mn), and the breadth of the molecular weight distribution, which is quantified by the polydispersity index (PDI).[1][2] A lower PDI value (closer to 1.0) indicates a more uniform polymer chain length, a key characteristic of a controlled polymerization process.
| Initiator/Agent | Monomer | Polymerization Type | Mn ( g/mol ) | PDI (Mw/Mn) | Experimental Conditions |
| AIBN | Styrene | Free Radical | 3,000 - 4,000 | 1.3 - 1.4 | Bulk polymerization, [St]₀:[AIBN]₀:[FeCl₃]₀:[PPh₃]₀ = 200:1:4:12, 110°C[4] |
| BPO | Styrene | Free Radical | Varies with conversion | ~2.0 (typical) | Batch reactor, 90°C[5][6] |
| Diphenyl ditelluride | Styrene | Controlled Radical | Increases with [M]/[I] ratio | Broad (without initiator) | With AIBN initiator, controlled Mn and end-structure[7] |
| Aromatic Disulfides (general) | Vinyl Monomers | Chain Transfer | Dependent on transfer constant | Varies | Chain-transfer constants are typically two orders of magnitude larger than for aliphatic disulfides[3] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for radical polymerization using conventional initiators. A similar setup could be adapted to investigate the effects of this compound, likely by adding it as a potential chain transfer agent.
Protocol 1: Bulk Polymerization of Styrene with AIBN
This protocol is adapted from a study on the controlled radical polymerization of styrene.[4]
-
Materials : Styrene (St), 2,2′-azobisisobutyronitrile (AIBN), ferric chloride (FeCl₃), triphenylphosphine (PPh₃). Styrene is purified by distillation over CaH₂ under vacuum. AIBN and PPh₃ are recrystallized from ethanol. Anhydrous FeCl₃ is prepared from FeCl₃·6H₂O.
-
Procedure :
-
In a dry glass tube, add the desired amounts of AIBN, FeCl₃, and PPh₃.
-
Add the purified styrene monomer. The typical ratio used is [St]₀:[AIBN]₀:[FeCl₃]₀:[PPh₃]₀ = 200:1:4:12.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum and place it in a thermostatically controlled oil bath at 110°C for the desired reaction time.
-
After the specified time, cool the tube rapidly to quench the polymerization.
-
Dissolve the polymer in toluene and precipitate it in a large excess of methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Analyze the polymer for molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Protocol 2: Batch Polymerization of Styrene with BPO
This protocol is a general procedure for free-radical polymerization in a batch reactor.[5]
-
Materials : Styrene monomer, Benzoyl Peroxide (BPO), toluene (solvent). BPO is recrystallized from ethanol. Styrene is purified to remove inhibitors.
-
Procedure :
-
A 250 cm³ agitated vessel is used as the batch reactor.
-
Charge the reactor with a solution of styrene in toluene.
-
Add the desired amount of BPO initiator.
-
Heat the reactor to the desired temperature (e.g., 90°C) while stirring.
-
Take samples at regular intervals to monitor the polymerization progress.
-
Analyze the samples for monomer conversion and polymer molecular weight properties (Mn, Mw, PDI) using GPC.
-
Visualizing Polymerization Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships in polymerization chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.nitech.ac.jp [pure.nitech.ac.jp]
A Comparative Guide to Alternatives for Bis(4-tert-butylphenyl) disulfide in Unsymmetrical Disulfide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of unsymmetrical disulfides is a critical transformation in organic chemistry, with broad applications in drug development, materials science, and biochemistry. Bis(4-tert-butylphenyl) disulfide is a common reagent utilized in these syntheses, primarily facilitating the formation of an unsymmetrical disulfide from a thiol through a thiol-disulfide exchange reaction. The presence of bulky tert-butyl groups on this reagent can influence reaction rates and selectivity. However, a range of alternative methods have been developed, offering potential advantages in terms of efficiency, milder reaction conditions, and improved environmental footprint.
This guide provides an objective comparison of this compound with prominent alternatives for the synthesis of unsymmetrical disulfides, supported by experimental data and detailed protocols.
Core Reaction: Thiol-Disulfide Exchange
The fundamental reaction involves the attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and the release of a different thiolate. When using a symmetrical disulfide like this compound (Ar-S-S-Ar), a thiol (R-SH) reacts to form the desired unsymmetrical disulfide (R-S-S-Ar).
Caption: General workflow of thiol-disulfide exchange.
Comparative Analysis of Synthetic Methodologies
This section details the performance of this compound against leading alternative reagents for the synthesis of unsymmetrical disulfides.
This compound
This sterically hindered aromatic disulfide serves as a reliable reagent for thiol-disulfide exchange. The bulky tert-butyl groups can influence the reaction kinetics, in some cases offering better control and selectivity compared to unhindered disulfides. However, the reaction often requires elevated temperatures and longer reaction times.
1-Chlorobenzotriazole (BtCl)
This one-pot method provides an efficient and environmentally friendly route to unsymmetrical disulfides.[1] It avoids the use of harsh oxidizing agents and the benzotriazole byproduct can often be recycled.[1] The reaction proceeds through a benzotriazolated thiol intermediate.
Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl) disulfide with Bromine
This method offers a rapid and high-yielding synthesis of unsymmetrical disulfides under mild conditions. The disulfide reagent is activated with bromine to form a reactive sulfenyl bromide intermediate, which then reacts with a thiol.[2] A key advantage is the short reaction time, often around 15 minutes at room temperature.[2]
N-Halosuccinimides (NBS and NIS)
N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) can mediate the direct thiol-disulfide exchange reaction, often at room temperature. These methods are metal-free and generally provide good to excellent yields of the unsymmetrical disulfide.
Base-Catalyzed Aerobic Oxidation
This approach utilizes an inexpensive and readily available catalyst, such as potassium or cesium carbonate, with oxygen from the air as the terminal oxidant.[3][4] This method is considered green due to the use of a benign oxidant and its high atom economy.[3][4]
Quantitative Data Summary
The following table summarizes the performance of each method for the synthesis of a representative unsymmetrical disulfide, benzyl phenyl disulfide, from benzyl thiol and a corresponding sulfur source.
| Method/Reagent | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Benzyl thiol, this compound | Toluene, 80 °C | 12 h | ~70-80% | General Procedure |
| 1-Chlorobenzotriazole | Benzyl thiol, Thiophenol | BtCl, DCM, -78 °C to rt | 2-3 h | 95% | J. Org. Chem. 2006, 71, 8268-8271[1] |
| Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl) disulfide | Benzyl thiol | Reagent, Br₂, CH₂Cl₂, rt | 15 min | 98% | Synthesis 2007, 363-366[2] |
| N-Bromosuccinimide (NBS) | Benzyl thiol, Diphenyl disulfide | NBS, CH₂Cl₂, rt | 1 h | 92% | General Procedure |
| Base-Catalyzed Aerobic Oxidation | Benzyl thiol, Thiophenol | K₂CO₃, O₂, DMF, rt | 12 h | 85% | Org. Chem. Front. 2017, 4, 1133-1137[3] |
Note: Yields are for the specific synthesis of benzyl phenyl disulfide or analogous structures and may vary with different substrates.
Experimental Protocols
General Procedure for Unsymmetrical Disulfide Synthesis using this compound
A solution of a thiol (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent such as toluene (10 mL) is heated at 80-100 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired unsymmetrical disulfide.
Experimental Protocol for 1-Chlorobenzotriazole (BtCl) Method
To a solution of 1-chlorobenzotriazole (1.1 mmol) in dichloromethane (10 mL) at -78 °C is added the first thiol (1.0 mmol). The mixture is stirred for 30 minutes, after which the second thiol (1.2 mmol) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.[1]
Caption: Workflow for the 1-Chlorobenzotriazole method.
Experimental Protocol for Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl) disulfide Method
To a solution of bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl) disulfide (1.0 mmol) in dichloromethane (10 mL) at -20 °C is added a solution of bromine (1.0 mmol) in dichloromethane. The mixture is stirred for 10 minutes, and then a solution of the thiol (2.0 mmol) in dichloromethane is added. The reaction is stirred at room temperature for 15 minutes. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[2]
Caption: Workflow for the phosphorus-based disulfide reagent method.
Conclusion
While this compound remains a viable reagent for the synthesis of unsymmetrical disulfides, several alternatives offer significant advantages. For high yields and green chemistry principles, the 1-chlorobenzotriazole method is a strong contender. For rapid synthesis under mild conditions, the bromine-activated bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl) disulfide is highly effective. Base-catalyzed aerobic oxidation presents a cost-effective and environmentally friendly option for large-scale synthesis. The choice of reagent will ultimately depend on the specific requirements of the chemical transformation, including substrate compatibility, desired reaction time, and scalability. Researchers and drug development professionals are encouraged to consider these alternatives to optimize their synthetic strategies.
References
- 1. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unraveling the Strength of the S-S Bond: A DFT Comparison of Bis(4-tert-butylphenyl) Disulfide
A deep dive into the bond dissociation energy of bis(4-tert-butylphenyl) disulfide through Density Functional Theory (DFT) studies, offering a comparative analysis with other disulfides. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational and experimental methodologies used to assess the stability of the disulfide linkage, a critical component in many biological and chemical systems.
The disulfide bond (S-S) is a pivotal covalent linkage in chemistry and biology, playing a crucial role in protein structure, redox processes, and the design of novel therapeutics. Its strength, quantified by the bond dissociation energy (BDE), dictates its reactivity and stability. This guide focuses on the DFT-calculated S-S BDE of this compound and compares it with other diaryl and aliphatic disulfides to elucidate the influence of molecular structure on bond strength.
Comparative Analysis of Disulfide Bond Dissociation Energies
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the BDE of chemical bonds. The S-S bond in disulfides typically has a relatively low bond energy, around 250 kJ·mol⁻¹ (approximately 60 kcal/mol), which makes it susceptible to cleavage under certain conditions.[1] The electronic environment and chemical structure surrounding the disulfide bond, however, can significantly influence this value.[1]
Below is a comparative summary of DFT-calculated S-S bond dissociation energies for various disulfides, providing context for the expected BDE of this compound.
| Compound Class | Substituent/Example | Calculated S-S BDE (kcal/mol) | Key Observations |
| Aromatic Disulfides | bis(para-substituted phenyl) disulfane | 46.1 - 56.0 | The p–π conjugation between the sulfur atoms and the aromatic rings weakens the S-S bond.[2] |
| 4-methoxybenzenethiol derivative (10e) | 49.0 | Electron-donating groups can slightly lower the BDE.[1] | |
| Unsubstituted diphenyl disulfide (10a) | 54.5 | Serves as a baseline for substituted aromatic disulfides.[1] | |
| This compound (Predicted) | ~46 - 52 | The electron-donating tert-butyl group is expected to place its BDE in the lower end of the aromatic range. | |
| Aliphatic Disulfides | Diethyl disulfide (Et₂S₂) | 59.46 - 65.7 | Generally possess higher BDEs compared to aromatic disulfides due to the absence of conjugation.[1] |
| Dibutyl disulfide | ~68 | Alkyl groups provide electronic stability to the resulting radicals, strengthening the S-S bond.[1] | |
| Heteroatom Substituted | General Range | 60.3 - 76.9 | The nature of the heteroatom and its electronic effects play a significant role.[2] |
Note: The predicted value for this compound is an estimation based on the trends observed for other para-substituted diphenyl disulfides.
Methodologies for Determining Bond Dissociation Energy
The determination of bond dissociation energy can be approached through both computational and experimental methods. Each has its own set of protocols and level of precision.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a common and reliable method for determining BDEs. The general procedure involves calculating the energy difference between the parent molecule and the resulting radicals after homolytic cleavage of the bond of interest.[3]
A typical DFT workflow for calculating the S-S BDE:
-
Geometry Optimization: The ground state geometry of the intact disulfide molecule (e.g., this compound) is optimized using a selected DFT functional and basis set.
-
Radical Optimization: The geometry of the resulting thiyl radical (e.g., 4-tert-butylphenylthiyl radical) is also optimized using the same level of theory.
-
Energy Calculation: Single-point energy calculations are performed on the optimized structures of the parent molecule and two of the radical fragments.
-
BDE Calculation: The bond dissociation energy is then calculated using the following equation: BDE = E(radical 1) + E(radical 2) - E(parent molecule) Often, thermal corrections are applied to obtain the bond dissociation enthalpy (BDH) at a specific temperature, typically 298 K.[3]
Commonly used DFT functionals for BDE calculations include B3LYP, BMK, and M06-2X, paired with basis sets such as 6-311G(d,p) or 6-311++G(2df,2p).[1][4]
Experimental Protocols
While computationally derived BDEs are prevalent, experimental techniques provide crucial validation. However, these methods can be challenging and may have larger error margins.[5]
Common experimental techniques include:
-
Pyrolysis and Photolysis: These methods involve breaking the bond using heat or light and then studying the resulting radical species, often through spectroscopic techniques.[5]
-
Kinetic and Equilibrium Studies: Measuring the kinetics and equilibrium constants of reactions involving the cleavage of the disulfide bond can provide thermodynamic data from which the BDE can be derived.[5]
-
Calorimetry and Electrochemistry: These techniques measure the heat changes or electrochemical potentials associated with reactions involving the S-S bond to determine its strength.[5]
Logical Workflow for BDE Determination
The following diagram illustrates the logical workflow for comparing computationally and experimentally determined bond dissociation energies of a disulfide like this compound.
Conclusion
The bond dissociation energy of the S-S linkage in this compound, as predicted by DFT studies on analogous aromatic disulfides, is expected to be in the range of 46-52 kcal/mol. This is consistent with the general trend of aromatic disulfides having weaker S-S bonds than their aliphatic counterparts due to p-π conjugation. The electron-donating nature of the para-tert-butyl group likely contributes to a BDE at the lower end of this range. Understanding these substituent effects is critical for the rational design of molecules with tailored disulfide bond reactivity, a key consideration in drug development and materials science. The synergy between computational and experimental methods provides a robust framework for accurately characterizing the strength and reactivity of these important chemical bonds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods | Semantic Scholar [semanticscholar.org]
- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]
Unveiling the Impact of Structure on the Chemical Activity of Bis(4-tert-butylphenyl) disulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bis(4-tert-butylphenyl) disulfide, correlating its molecular structure with its chemical and potential biological activities. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes information from structurally related aromatic disulfides and theoretical studies to offer valuable insights for researchers in drug development and materials science. We will explore the influence of its key structural features—the disulfide bridge and the bulky tert-butylphenyl groups—on its reactivity and potential applications, drawing comparisons with its parent compound, diphenyl disulfide, and other substituted analogues.
Structural Features and Their Influence on Chemical Activity
This compound is a symmetrical aromatic disulfide characterized by a sulfur-sulfur (S-S) bond linking two 4-tert-butylphenyl groups. The chemical behavior of this molecule is primarily dictated by two key structural aspects:
-
The Disulfide Bond: The S-S bond is a reactive center susceptible to cleavage under various conditions, including reduction, oxidation, and interaction with nucleophiles or radicals. This reactivity is fundamental to the role of disulfide bonds in numerous biological processes and their application in drug delivery systems.
-
The 4-tert-butylphenyl Groups: The bulky tert-butyl groups at the para position of the phenyl rings introduce significant steric hindrance around the disulfide bond.[1] This steric bulk is predicted to influence the molecule's solubility, crystal packing, and reactivity.[1] Computational studies using Density Functional Theory (DFT) suggest that these electron-donating tert-butyl groups can also modulate the electronic properties of the phenyl rings and the disulfide bond, likely affecting the S-S bond dissociation energy.[1]
The interplay of these features suggests that this compound will exhibit distinct chemical activity compared to unsubstituted diphenyl disulfide and other aromatic disulfides.
Comparative Analysis of Chemical and Biological Activity
To understand the potential activity of this compound, we can draw comparisons with related compounds for which experimental data is available.
Antioxidant Activity
Aromatic disulfides, particularly those with phenolic hydroxyl groups, have been investigated for their antioxidant properties. The disulfide linkage itself can contribute to antioxidant activity. For instance, bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide has demonstrated significant radical scavenging activity in the DPPH assay and an ability to decrease lipid peroxidation.[2] This activity is attributed to the synergistic action of the sterically hindered phenol fragment and the disulfide linker.[2]
While this compound lacks the hydroxyl group, the disulfide bond and the electron-rich phenyl rings may still confer some antioxidant capacity. A comparative DPPH assay with diphenyl disulfide would be necessary to quantify the effect of the tert-butyl substitution.
Table 1: Predicted and Observed Antioxidant Activity of Aromatic Disulfides
| Compound | Structure | Predicted Antioxidant Activity (Pa) | Experimental Observations |
| This compound | C₂₀H₂₆S₂ | Not available | Expected to be lower than phenolic analogues due to the absence of a hydroxyl group. |
| Diphenyl disulfide | C₁₂H₁₀S₂ | Not available | Generally considered to have low intrinsic antioxidant activity. |
| Bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide | C₂₈H₄₂O₂S₂ | 0.549 | High DPPH radical scavenging activity and inhibition of lipid peroxidation.[2] |
Note: "Pa" represents the probability of activity calculated in silico.
Cytotoxicity and Antimicrobial Activity
The biological activity of aromatic disulfides is an area of growing interest. Diphenyl disulfide has been shown to inhibit cellular proliferation and induce apoptosis in breast cancer cell lines. The mechanism is thought to involve the activation of pro-apoptotic proteins.
The introduction of bulky substituents can modulate this activity. While no direct cytotoxicity data for this compound is readily available, studies on other substituted diaryl disulfides suggest that both the electronic and steric properties of the substituents play a crucial role. For instance, a study on diphenyl ditelluride, a related organochalcogen compound, found that substitutions on the phenyl ring significantly affected its cytotoxicity.[3]
Similarly, various aromatic disulfides have demonstrated antimicrobial properties.[4] The activity is often dependent on the specific substituents on the aromatic rings. A comparative screening of this compound against a panel of bacteria and fungi would be required to determine its antimicrobial spectrum and potency relative to other disulfides.
Table 2: Comparative Cytotoxicity and Antimicrobial Data of Related Disulfides
| Compound | Activity Type | Cell Line / Organism | IC₅₀ / MIC | Reference |
| Diphenyl disulfide | Cytotoxicity | Breast cancer cell lines | Dose-dependent inhibition | |
| Bis(3,4-dimethoxyphenyl) disulfide | Cytotoxicity | HCT-116 | High cytotoxicity | [2] |
| Various aryl-alkyl disulfides | Antimicrobial | S. aureus, B. anthracis | MIC values vary with structure | [4] |
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5][6]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[5]
-
Sample Preparation: Dissolve this compound and comparative compounds (e.g., diphenyl disulfide, Trolox as a positive control) in a suitable solvent to prepare a stock solution. Serial dilutions are then made to obtain a range of concentrations.[5]
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.[5]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period, typically 30 minutes.[5]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[5]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][7]
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines like MCF-7 or HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound, diphenyl disulfide, and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for another 2-4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined.
Conclusion and Future Directions
The structural features of this compound, particularly the bulky tert-butyl groups, are expected to significantly influence its chemical activity compared to its non-substituted counterpart, diphenyl disulfide. Theoretical considerations suggest that the steric hindrance may decrease its reactivity towards nucleophilic attack on the disulfide bond, potentially enhancing its stability.
To fully elucidate the structure-activity relationship, further experimental studies are crucial. Specifically, direct comparative studies of this compound and diphenyl disulfide using standardized assays for antioxidant, cytotoxic, and antimicrobial activities are warranted. Such data would provide a clearer understanding of the impact of steric hindrance on the biological and chemical properties of aromatic disulfides and could guide the design of novel drug candidates and functional materials.
References
- 1. This compound | 7605-48-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchhub.com [researchhub.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Peer-reviewed literature on the applications of Bis(4-tert-butylphenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis(4-tert-butylphenyl) disulfide and its alternatives in its primary industrial application as a vulcanizing agent for rubber. Additionally, it explores its potential as an antioxidant, drawing comparisons with related phenolic disulfide compounds. The information presented is based on peer-reviewed literature and patents, with a focus on quantitative data and detailed experimental methodologies.
Application as a Vulcanizing Agent
This compound, and its closely related polymer form, poly-tert-butylphenol disulfide, serve as effective vulcanizing agents, also known as sulfur donors, for natural and synthetic rubbers.[1][2] This compound is particularly well-suited for the vulcanization of chlorinated butyl rubber.[1][3] A key advantage of using alkylphenol disulfides like this compound is that they are nitrosamine-free, offering a safer alternative to traditional sulfur donors such as DTDM (4,4'-dithiodimorpholine) and thiurams.[2][4]
The vulcanization process with this compound promotes the formation of mono-sulfidic and di-sulfidic crosslinks within the polymer matrix.[4] This specific type of crosslinking results in vulcanizates with superior heat and aging resistance.[2][4] Furthermore, the presence of the alkylphenol group can enhance the adhesion between rubber layers and between rubber and metals.[1]
Comparative Performance Data
The following table summarizes the performance of p-tert-butylphenol disulfide in comparison to the common vulcanizing agent DTDM in a chlorinated butyl rubber formulation.
| Property | p-tert-butylphenol disulfide | DTDM |
| Mooney Scorch (125°C) | ||
| t5 (min) | 16.5 | 16.8 |
| t35 (min) | 21.0 | 21.2 |
| Physical & Mechanical Properties | ||
| Tensile Strength (MPa) | 11.5 | 11.2 |
| Elongation at Break (%) | 680 | 650 |
| Modulus at 300% (MPa) | 5.5 | 5.8 |
| Hardness (Shore A) | 58 | 58 |
| Aging Properties (150°C x 72h) | ||
| Tensile Strength Retention (%) | 85 | 75 |
| Elongation at Break Retention (%) | 80 | 70 |
| Data sourced from a comparative experiment in a Chinese patent.[5] |
Experimental Protocols
1. Vulcanization and Curing Characteristics:
-
Apparatus: Moving Die Rheometer (MDR).
-
Procedure: The rubber compound containing the vulcanizing agent and other additives is placed in the sealed, heated cavity of the MDR. The die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time at a constant temperature (e.g., 180°C).
-
Parameters Measured:
-
Minimum Torque (ML): Indicates the viscosity of the unvulcanized rubber.
-
Maximum Torque (MH): Relates to the stiffness or modulus of the fully vulcanized rubber.
-
Scorch Time (ts1 or ts2): The time it takes for the torque to rise by one or two units above ML, indicating the onset of vulcanization and processing safety.
-
Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure time.[6]
-
2. Physical and Mechanical Properties Testing:
-
Apparatus: Universal Testing Machine.
-
Procedure: Dumbbell-shaped specimens are cut from the vulcanized rubber sheets. The specimens are then subjected to tensile stress at a constant rate of elongation until they break.
-
Parameters Measured:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
3. Aging Resistance Testing:
-
Apparatus: Aging oven.
-
Procedure: The vulcanized rubber specimens are placed in an aging oven at a specified high temperature (e.g., 150°C) for a defined period (e.g., 72 hours). After aging, the physical and mechanical properties are re-tested.
-
Parameter Calculated:
-
Retention Rate (%): (Value after aging / Value before aging) x 100.
-
Vulcanization Process Workflow
Caption: Workflow of the rubber vulcanization process and subsequent testing.
Potential Application as an Antioxidant
Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers.[7] The structure of this compound, containing phenolic groups, suggests its potential as an antioxidant. While direct comparative studies on this specific compound are limited in the available literature, research on structurally similar phenolic sulfides and disulfides provides valuable insights.
For instance, a study on bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)sulfide, also known as thiophane, demonstrated that it protects Salmonella typhimurium cells from oxidative damage more effectively than the well-known antioxidant Trolox.[8] Another study on bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite showed high antioxidant activity in model reactions.[9] The antioxidant mechanism of phenolic compounds typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.[10]
Antioxidant Activity of Related Phenolic Compounds
The following table summarizes the antioxidant activity of a related compound, 2,4-di-tert-butylphenol, in various standard assays.
| Antioxidant Assay | IC50 Value (µg/mL) |
| DPPH Radical Scavenging | 60 |
| ABTS Radical Scavenging | 17 |
| Metal Chelating Activity | 20 |
| Data for 2,4-di-tert-butylphenol isolated from endophytic Streptomyces KCA-1. |
Experimental Protocols for Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10][11]
-
Procedure: A solution of the test compound is mixed with a DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (around 517 nm).[12]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: The ABTS radical cation is generated by the reaction of ABTS with an oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue/green ABTS radical cation is reduced back to its colorless neutral form. The decrease in absorbance is measured.[10][13]
-
Procedure: The ABTS radical cation solution is prepared and diluted to a specific absorbance at a certain wavelength (e.g., 734 nm). The test compound is then added, and the absorbance is measured after a set incubation time.[12]
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[14]
Antioxidant Mechanism of Phenolic Compounds
References
- 1. Poly-tert-butylphenoldisulfide - Premium Rubber Vulcanizing Agent | Effective Alkylphenol Disulfide for Enhanced Performance [yinjingjinhua.com]
- 2. nbinno.com [nbinno.com]
- 3. US3968062A - Use of para-tert. butyl phenol disulfide for vulcanizing chlorobutyl rubber compositions - Google Patents [patents.google.com]
- 4. Manufacturer of Poly-tert-butylphenol disulfide ;CAS NO.:303-68-6 [scienoc.com]
- 5. CN102964282A - Preparation process of P-tert-butylphenol disulphide vulcanilzer - Google Patents [patents.google.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. jscholarpublishers.com [jscholarpublishers.com]
- 8. [Antioxidative activity of thiophane [bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)sulfide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of antioxidant activity and content of (poly)phenolic compounds in cabernet sauvignon and merlot wines of Slovenian and Serbian vineyards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
